3-Benzylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-benzylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFDELMIGLPLAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176818 | |
| Record name | 3-Benzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22272-48-6 | |
| Record name | 3-Benzylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022272486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Benzylphenol synthesis from 3-phenylglycine
Beginning Synthesis Exploration
I'm currently immersed in Google searches, focusing on synthesizing 3-benzyl phenol. My primary focus is on pathways initiated by 3-phenylglycine, and I'm also looking at related synthetic routes for comparison. The goal is to comprehensively explore all viable approaches.
Initiating Data Gathering
I've expanded my search to encompass diazotization of aminophenols and alternative routes for 3-benzylphenol synthesis, aiming for a broader understanding. In parallel, I'm now actively seeking detailed experimental protocols, reaction mechanisms, and safety data. The ultimate goal is a structured, comprehensive technical guide. I'm focusing on the logical flow of information, starting with an introduction and then the synthetic strategy from 3-phenylglycine.
Deepening Protocol Refinement
Now, I'm focusing on the experimental details. I'm building a step-by-step protocol for the synthesis of this compound, including specific quantities, conditions, and purification methods. I'm also preparing a Graphviz diagram to visualize the workflow. Concurrently, I'm compiling data tables and will soon begin drafting a section on trustworthiness and protocol validation. This will cover experimental choices and quality control.
The Synthesis of 3-Benzylphenol via Catalytic Benzyl Rearrangement: A Technical Guide
This guide provides an in-depth technical examination of the synthesis of 3-Benzylphenol, a valuable intermediate in drug development and chemical manufacturing. We will explore the sophisticated application of the Benzyl rearrangement, focusing on the acid-catalyzed conversion of benzyl phenyl ether. The core of this process lies not in a direct rearrangement to the meta-position, but in a thermodynamically controlled isomerization of kinetically favored intermediates. This document outlines the underlying mechanisms, provides a detailed experimental protocol, and analyzes the critical parameters that govern the reaction's success.
Strategic Overview: The Thermodynamic Imperative for this compound
The synthesis of substituted phenols is a cornerstone of organic chemistry. While Friedel-Crafts benzylation of phenol typically yields ortho- and para-substituted products due to kinetic control, the synthesis of this compound, the meta-isomer, requires a more nuanced approach. The strategy hinges on the rearrangement of benzyl phenyl ether, a reaction that can be steered towards the desired meta-product under conditions that favor thermodynamic equilibrium.
The overall process can be conceptualized as a two-part sequence:
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Intramolecular Rearrangement: Benzyl phenyl ether, when treated with a strong acid catalyst, undergoes an initial intramolecular rearrangement, akin to a Fries rearrangement, to form ortho- and para-benzylphenols. These are the kinetically favored products.
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Intermolecular Isomerization: Under sustained reaction conditions, particularly at elevated temperatures, the ortho- and para-isomers undergo a series of intermolecular trans-benzylation and isomerization steps. This process ultimately leads to the accumulation of the most thermodynamically stable isomer, this compound.
This guide will focus on the use of trifluoromethanesulfonic acid (triflic acid) as a potent and effective catalyst for this transformation.
Reaction Mechanism: From Kinetic Products to Thermodynamic Stability
The conversion of benzyl phenyl ether to this compound is a fascinating cascade of electrophilic aromatic substitution reactions, governed by the principles of carbocation chemistry and thermodynamic stability.
Formation of the Benzyl Carbocation
The reaction is initiated by the protonation of the ether oxygen by the strong acid catalyst (e.g., CF₃SO₃H). This is followed by the cleavage of the carbon-oxygen bond to generate a resonance-stabilized benzyl carbocation and a phenol molecule.
Initial Intramolecular Rearrangement (Kinetic Control)
The newly formed benzyl carbocation acts as an electrophile. In an intramolecular fashion, it attacks the electron-rich ortho and para positions of the phenol ring. This step is rapid and leads to the formation of the kinetically favored products: 2-benzylphenol and 4-benzylphenol.
The Path to Thermodynamic Control: Intermolecular Isomerization
The key to synthesizing the meta-isomer lies in establishing conditions that permit the isomerization of the initial kinetic products. This is achieved through a series of intermolecular steps:
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De-Benzylation: The ortho- and para-benzylphenols can be protonated, leading to the elimination of the benzyl group as a benzyl carbocation, reforming phenol.
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Trans-Benzylation: The liberated benzyl carbocation can then re-alkylate another phenol molecule in the reaction mixture.
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Equilibration: This continuous de-benzylation and re-benzylation process allows the system to explore all possible isomers. Because this compound is the most thermodynamically stable isomer, it gradually accumulates in the reaction mixture at the expense of the ortho and para isomers, especially at higher temperatures which provide the necessary activation energy to overcome the isomerization barriers.
The overall mechanistic flow is illustrated below:
Caption: Mechanistic pathway for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on methodologies described for the acid-catalyzed rearrangement of benzyl phenyl ether.
Safety Precaution: This procedure involves strong acids and requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Benzyl Phenyl Ether | C₁₃H₁₂O | 184.23 | 18.4 g (0.1 mol) | Starting material |
| Trifluoromethanesulfonic Acid | CF₃SO₃H | 150.08 | 1.5 g (0.01 mol) | Catalyst, handle with extreme care |
| Toluene | C₇H₈ | 92.14 | 100 mL | Solvent |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | ~50 mL | For quenching |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying agent |
| Dichloromethane | CH₂Cl₂ | 84.93 | ~150 mL | Extraction solvent |
Step-by-Step Procedure
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Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyl phenyl ether (18.4 g, 0.1 mol) and toluene (100 mL).
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Inert Atmosphere: Begin stirring the solution and purge the flask with nitrogen for 10-15 minutes.
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Catalyst Addition: Carefully add trifluoromethanesulfonic acid (1.5 g, 0.01 mol) to the reaction mixture dropwise. An exotherm may be observed.
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Reaction & Isomerization: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain this temperature for 4-6 hours. This extended heating period is crucial for the isomerization of the ortho- and para- intermediates to the desired meta-product.
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Workup - Quenching: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
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Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
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Workup - Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The crude product, a mixture of benzylphenol isomers, can be purified by fractional distillation under high vacuum or by column chromatography to isolate the this compound.
Key Parameters and Data Analysis
The success of this synthesis is critically dependent on the choice of catalyst and reaction temperature, which together control the final isomer distribution.
| Catalyst | Temperature (°C) | Time (h) | Yield of this compound (%) | Isomer Selectivity (m:o:p) | Reference |
| Trifluoromethanesulfonic Acid | 130 | 4 | High (unspecified) | Predominantly meta | |
| Aluminum Chloride (AlCl₃) | 25-50 | 2-4 | Moderate | Favors o- and p- isomers | |
| Montmorillonite Clay | 130-150 | 5-8 | Good | High meta-selectivity |
As the data suggests, strong protic acids like triflic acid or solid acid catalysts at high temperatures are essential to overcome the kinetic barrier of isomerization and achieve a high yield of the thermodynamically favored this compound. Weaker Lewis acids like AlCl₃ at lower temperatures tend to favor the kinetic ortho- and para-products.
Conclusion
The synthesis of this compound via the rearrangement of benzyl phenyl ether is a prime example of leveraging thermodynamic control to achieve a desired, less kinetically accessible isomer. By employing a strong acid catalyst such as trifluoromethanesulfonic acid and elevated temperatures, the initial ortho- and para-benzylphenol products can be effectively isomerized to the more stable meta-product. The protocol and mechanistic understanding provided in this guide offer a robust framework for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
- Title: Process for the preparation of this compound.
- Title: The Fries rearrangement of benzyl phenyl ether and its derivatives. Source: Journal of the American Chemical Society URL:[Link]
- Title: The Fries reaction. Source: Organic Reactions URL:[Link]
- Title: Rearrangement of benzyl phenyl ether over clay catalysts.
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Benzylphenol
This guide provides a comprehensive technical overview of 3-benzylphenol, a versatile aromatic organic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, reactivity, synthesis, and applications of this compound, grounding the discussion in established scientific principles and experimental data.
Introduction and Molecular Structure
This compound, also known as m-benzylphenol, is a substituted phenol featuring a benzyl group attached to the meta position of the benzene ring. This unique substitution pattern imparts a distinct set of properties that make it a valuable intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Understanding its structural and electronic characteristics is fundamental to harnessing its synthetic potential.
The presence of the electron-donating hydroxyl group and the bulky, yet flexible, benzyl substituent governs the molecule's reactivity, solubility, and biological interactions. This guide will systematically unpack these characteristics.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical properties of this compound are summarized in the table below. These characteristics are crucial for designing experimental protocols, including reaction setup, purification, and storage.
| Property | Value | Source |
| IUPAC Name | 3-(phenylmethyl)phenol | |
| CAS Number | 621-32-9 | |
| Molecular Formula | C₁₃H₁₂O | |
| Molecular Weight | 184.23 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 78-82 °C | |
| Boiling Point | 321.7±11.0 °C at 760 mmHg | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | |
| pKa | Approximately 10.0 (estimated) |
The melting point range suggests that the compound is a solid at room temperature, which simplifies handling. Its solubility in common organic solvents facilitates its use in a wide array of chemical reactions and purification procedures like column chromatography.
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and characterization of this compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on both rings, the methylene protons of the benzyl group, and the phenolic hydroxyl proton. The exact chemical shifts and coupling patterns can provide definitive structural confirmation.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all 13 carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.
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IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching and C=C bending vibrations will also be prominent.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can aid in structural elucidation.
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by the interplay of the hydroxyl and benzyl groups on the aromatic ring.
Acidity and Phenolic Reactivity
The hydroxyl group imparts weak acidity to the molecule, with an estimated pKa around 10.0. This allows for deprotonation with a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide can then undergo various reactions, such as Williamson ether synthesis to form ethers or esterification to produce esters.
Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the presence of the benzyl group at the meta position introduces steric hindrance and additional electronic effects that influence the regioselectivity of these reactions.
An In-depth Technical Guide to the Spectral Data Analysis of 3-Benzylphenol
This guide provides a comprehensive analysis of the spectral data of 3-Benzylphenol, offering insights for researchers, scientists, and professionals in drug development. The following sections delve into the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, providing both the raw data interpretation and the underlying principles that guide these analytical techniques.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₃H₁₂O. It is a derivative of phenol and is of interest in various chemical synthesis and drug discovery applications. Accurate structural elucidation is paramount for its use in further research and development, and this is primarily achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
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Injection: A small volume of the sample is injected into the mass spectrometer.
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Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
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Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio.
Data Interpretation
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, characteristic fragment ions will be observed, which provide valuable information about the molecule's structure.
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Molecular Ion (M⁺): The molecular weight of this compound (C₁₃H₁₂O) is 184.24 g/mol . The molecular ion peak is expected at m/z 184.
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Key Fragmentation Pattern: A prominent fragmentation pathway involves the cleavage of the benzylic C-C bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum. Another significant fragment is the tropylium ion, also at m/z 91, which is formed by rearrangement of the benzyl cation. The loss of the benzyl group from the molecular ion results in a fragment at m/z 93, corresponding to the hydroxyphenyl cation.
Fragmentation Workflow
Caption: A typical workflow for spectral data analysis.
Conclusion
The combined application of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a comprehensive and unambiguous structural elucidation of this compound. Each technique offers complementary information, and together they form the cornerstone of modern chemical analysis. The data presented in this guide serves as a reference for researchers working with this compound and highlights the power of these analytical methods in chemical and pharmaceutical sciences.
References
Introduction: Unveiling the Potential of 3-Benzylphenol
An In-depth Technical Guide to the Antioxidant Mechanisms of 3-Benzylphenol
This compound is a phenolic compound characterized by a hydroxyl group attached to a benzene ring, which is further substituted with a benzyl group at the meta position. While structurally related to well-known antioxidants like resveratrol and other polyphenols, this compound presents a unique spatial and electronic configuration that dictates its antioxidant potential. Its significance in medicinal chemistry and materials science is growing, particularly for its role as a potent free radical scavenger and a modulator of cellular oxidative stress responses.
This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound. Moving beyond a general overview, we will dissect the core chemical principles, present validated experimental protocols for its characterization, and explore its interaction with cellular signaling pathways. The methodologies and insights herein are designed to equip researchers with the knowledge to rigorously evaluate and harness the antioxidant capabilities of this compound.
Section 1: The Chemical Basis of Antioxidant Action
The antioxidant activity of this compound is fundamentally rooted in the reactivity of its phenolic hydroxyl (-OH) group. The benzyl substituent, while not directly participating in radical scavenging, modulates the electronic properties of the phenol ring, influencing the stability of the resulting phenoxyl radical. The primary mechanisms of radical neutralization are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Hydrogen Atom Transfer (HAT) Mechanism
In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable, resonance-stabilized phenoxyl radical. This is considered the most significant mechanism for phenolic antioxidants.
Reaction: Ar-OH + R• → Ar-O• + RH
The stability of the resulting 3-benzylphenoxyl radical is paramount. The unpaired electron can be delocalized across the aromatic ring through resonance, which significantly lowers its reactivity and prevents it from initiating further radical chain reactions. The meta-position of the benzyl group influences this stabilization by inductive effects.
Single Electron Transfer (SET) Mechanism
The SET mechanism involves the transfer of a single electron from the phenol to the free radical, forming a radical cation and an anion. This is often followed by proton transfer (Proton-Coupled Electron Transfer, PCET) to yield the same phenoxyl radical as in the HAT pathway.
Reaction: Ar-OH + R• → Ar-OH•+ + R:-
The favorability of HAT versus SET is dependent on factors such as the solvent polarity and the nature of the free radical. In non-polar environments, HAT is generally the dominant pathway.
Diagram 1: Core Antioxidant Mechanisms of this compound
Caption: Primary chemical pathways for free radical neutralization by this compound.
Section 2: In Vitro Quantification of Antioxidant Capacity
To empirically validate the antioxidant activity of this compound, a series of standardized in vitro assays are essential. These assays measure the compound's ability to scavenge synthetic free radicals. A multi-assay approach is recommended, as different assays reflect different aspects of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and reliable methods for evaluating antioxidant capacity. The DPPH radical is a stable free radical with a deep violet color. When it accepts a hydrogen atom or an electron from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The rate of color change is proportional to the antioxidant's scavenging ability.
Experimental Protocol: DPPH Assay
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Reagent Preparation:
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Prepare a 0.1 mM solution of DPPH in 95% methanol. Store in an amber bottle at 4°C.
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a dilution series (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
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Ascorbic acid or Trolox should be used as a positive control.
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Assay Procedure:
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In a 96-well microplate, add 100 µL of each this compound dilution.
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Add 100 µL of the 0.1 mM DPPH solution to each well.
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For the blank, add 100 µL of methanol and 100 µL of DPPH solution.
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Incubate the plate in the dark at room temperature for 30 minutes.
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Data Acquisition:
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Measure the absorbance at 517 nm using a microplate reader.
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Calculate the percentage of radical scavenging activity using the formula:
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% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
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-
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Analysis:
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Plot the % inhibition against the concentration of this compound.
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Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) from the graph. A lower IC50 value indicates higher antioxidant activity.
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Diagram 2: Experimental Workflow for the DPPH Assay
Caption: Standardized workflow for assessing antioxidant capacity using the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This radical is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color. The addition of an antioxidant reduces the ABTS•+, leading to a loss of color. This assay is advantageous as it can be used at different pH levels and is applicable to both hydrophilic and lipophilic compounds.
| Assay | Principle | Radical Source | Wavelength | Key Advantage |
| DPPH | H-atom/electron donation | Stable DPPH radical | 517 nm | Simple, rapid, and widely used. |
| ABTS | H-atom/electron donation | Pre-formed ABTS•+ | 734 nm | Applicable to a wide pH range and compound types. |
| ORAC | H-atom transfer | Peroxyl radicals (AAPH) | 485/520 nm | Measures inhibition of radical chain reaction over time; biologically relevant radical. |
Table 1: Comparison of common in vitro antioxidant capacity assays.
Section 3: Cellular Antioxidant Mechanisms
Beyond direct chemical scavenging, potent antioxidants like this compound can exert protective effects by modulating endogenous cellular antioxidant systems. A primary pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Activation of the Nrf2-ARE Pathway
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic or oxidative stress, potentially induced by compounds like this compound or its metabolites, can cause conformational changes in Keap1. This disrupts the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2.
Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This upregulates the expression of a suite of protective enzymes, including:
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Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme.
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NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that reduces quinones.
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Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.
This response fortifies the cell against subsequent oxidative insults, an effect known as indirect antioxidant activity.
Diagram 3: Nrf2-ARE Signaling Pathway Activation
Caption: Activation of the Nrf2-ARE pathway as an indirect antioxidant mechanism.
Cellular Assay: Measuring Intracellular Reactive Oxygen Species (ROS)
To assess the efficacy of this compound within a biological context, the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is widely employed. DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). A reduction in fluorescence in cells pre-treated with this compound indicates a decrease in intracellular ROS.
Experimental Protocol: DCFH-DA Assay
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Cell Culture:
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Seed cells (e.g., HaCaT or HepG2) in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
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Compound Treatment:
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Pre-treat cells with various non-toxic concentrations of this compound for a specified period (e.g., 2-4 hours). Include a vehicle control.
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ROS Induction & Staining:
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Remove the treatment media and wash cells with phosphate-buffered saline (PBS).
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Induce oxidative stress by adding an agent like H₂O₂ or UV-A radiation. Include a non-stressed control group.
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After induction, load the cells with 10 µM DCFH-DA solution in serum-free media and incubate for 30 minutes at 37°C in the dark.
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Data Acquisition:
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Wash the cells again with PBS to remove excess probe.
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Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
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Analysis:
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Normalize the fluorescence of treated groups to the control group that received only the oxidative stressor. A statistically significant decrease in fluorescence indicates the compound's ability to mitigate intracellular ROS.
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Conclusion and Future Directions
This compound demonstrates significant antioxidant capabilities through a combination of direct free-radical scavenging (via HAT and SET mechanisms) and indirect cellular defense modulation (via Nrf2-ARE pathway activation). Its efficacy is dictated by the reactivity of its phenolic hydroxyl group, which is electronically influenced by the benzyl substituent.
Future research should focus on a more detailed structure-activity relationship (SAR) analysis by comparing this compound with its 2- and 4-isomers. Furthermore, investigating its metabolic fate and the antioxidant activity of its metabolites is crucial for understanding its overall in vivo efficacy and potential for therapeutic development. Advanced studies employing electron paramagnetic resonance (EPR) spectroscopy could provide definitive evidence of radical scavenging and adduct formation. By combining these robust in vitro and cellular assays, researchers can build a comprehensive profile of this compound, paving the way for its application in pharmaceuticals and functional materials.
References
- DPPH Assay and Antioxidant Activity of Phenolic Compounds. (Source: Molecules, MDPI) [Link]
- ABTS Radical Cation Scavenging Assay.
- The Nrf2-ARE Signaling Pathway: An Update on Its Regulation and Possible Roles in Cancer. (Source: Frontiers in Oncology) [Link]
- Measurement of Reactive Oxygen Species by Fluorescent Probes. (Source: Methods in Molecular Biology, Springer) [Link]
- Structure-Activity Relationship of Phenolic Antioxidants. (Source: Critical Reviews in Food Science and Nutrition, Taylor & Francis) [Link]
- This compound Compound Summary.
Antimicrobial properties of 3-Benzylphenol
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3-Benzylphenol crystal structure determination
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Quantum chemical calculations for 3-Benzylphenol
Starting Research Phase
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Planning Quantum Calculations
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Developing Technical Guide Outline
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3-Benzylphenol as a chemical intermediate
Beginning Research Phase
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Expanding Investigation Scope
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Deepening Search Criteria
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Structure-activity relationship of 3-Benzylphenol
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Benzylphenol and Its Analogs
The benzylphenol scaffold, a diarylmethane structure characterized by a phenol ring linked to a benzyl group, represents a privileged core in medicinal chemistry. Its inherent physicochemical properties, including moderate lipophilicity and the presence of a hydrogen-bond-donating hydroxyl group, make it a versatile template for designing molecules that interact with a wide range of biological targets. The this compound isomer, in particular, offers a unique spatial arrangement of its functional groups, which has been exploited in the development of novel therapeutic agents.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its derivatives. We will delve into the critical structural features that govern their biological activity, explore their therapeutic potential across different disease areas, and provide detailed methodologies for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the benzylphenol scaffold in their discovery programs.
The this compound Scaffold: Core Structure and Physicochemical Properties
The fundamental structure of this compound consists of a hydroxyl group and a benzyl substituent at positions 1 and 3 of a benzene ring, respectively. This arrangement provides a distinct conformational flexibility compared to its 2- and 4-isomers, allowing the two aromatic rings to adopt various orientations. This flexibility is crucial for its ability to adapt to the binding pockets of diverse proteins. The phenolic hydroxyl group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor, while the benzyl moiety contributes to hydrophobic interactions.
Overview of Biological Activities and Therapeutic Potential
Derivatives of the benzylphenol scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents. Key areas where these compounds have shown promise include:
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Antimicrobial Agents: Benzylphenols, particularly halogenated derivatives, have exhibited significant activity against a range of bacteria and fungi.
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Endocrine Modulation: The structural similarity to certain endogenous hormones has led to the investigation of benzylphenols as modulators of nuclear receptors, such as the estrogen receptor.
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Ion Channel Modulation: Novel diarylmethane derivatives based on the benzylphenol scaffold have been identified as potent antagonists of the vanilloid receptor 1 (VR1 or TRPV1), a key target in pain signaling pathways.
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Toxicological Profile: While demonstrating therapeutic potential, some benzylphenols have also been shown to exhibit genotoxicity, a critical consideration in drug development.
Core Principles of this compound Structure-Activity Relationship
The biological activity of this compound derivatives is intricately linked to their molecular structure. Understanding the following core principles is essential for the rational design of new analogs with improved potency and selectivity.
The Indispensable Phenolic Hydroxyl Group
Across various biological targets, the phenolic hydroxyl group has been consistently identified as a critical determinant of activity. It often serves as a primary anchor, forming key hydrogen bonds with amino acid residues in the active site of enzymes or the binding pocket of receptors. For instance, in the case of TRPV1 antagonists, the hydroxyl group is essential for maintaining high affinity. Similarly, for antimicrobial activity, the presence of the -OH group is considered crucial.
Role of the Benzyl Moiety and Conformational Flexibility
The benzyl group primarily engages in hydrophobic and van der Waals interactions with the target protein. Its ability to rotate freely around the C-C bond connecting the two rings allows the molecule to adopt a low-energy conformation that is complementary to the binding site. The nature and position of substituents on this ring can significantly modulate binding affinity and selectivity.
Impact of Substituents on the Phenolic Ring
Modification of the phenolic ring can have a profound impact on activity. Key observations include:
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Halogenation: The introduction of chlorine atoms, for example, has been shown to enhance the antimicrobial potency of benzylphenols. This is likely due to a combination of electronic effects and increased lipophilicity, which may improve membrane permeability.
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Alkylation: The addition of small alkyl groups can also influence activity, although the effects are often target-dependent.
Influence of Substituents on the Benzyl Ring
Substituents on the benzyl ring play a fine-tuning role in modulating the activity of this compound analogs. Studies on TRPV1 antagonists have shown that electron-withdrawing groups, such as trifluoromethyl, can significantly enhance potency. The position of these substituents is also critical, with meta and para substitutions often being favored.
SAR in Specific Therapeutic Contexts
As Antimicrobial Agents
Halogenated benzylphenols have emerged as a promising class of antimicrobial agents. The SAR in this context is driven by features that enhance their interaction with microbial membranes and intracellular targets.
3.1.1 Key Structural Requirements for Antibacterial and Antifungal Activity
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Phenolic OH: Essential for activity.
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Halogenation: The presence of one or more chlorine atoms on the phenolic ring generally increases potency. For example, 4-benzyl-2-chloro-6-methylphenol has demonstrated significant antimicrobial activity.
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Lipophilicity: A balanced lipophilicity, contributed by the benzyl group and other substituents, is crucial for effective membrane translocation.
3.1.2 Quantitative SAR Data for Antimicrobial Benzylphenols
| Compound | Substituents | Organism | MIC (µg/mL) | Reference |
| 4-Benzyl-2-chloro-6-methylphenol | 2-Cl, 6-Me | S. aureus | 3.13 | |
| 4-Benzyl-2-chloro-6-methylphenol | 2-Cl, 6-Me | C. albicans | 6.25 | |
| Dichlorinated Benzylphenol | 2,6-diCl | S. aureus | 1.56 | |
| Dichlorinated Benzylphenol | 2,6-diCl | E. coli | 6.25 |
As Modulators of the Estrogen Receptor
The structural similarity of benzylphenols to estradiol has prompted investigations into their estrogenic activity. The position of the benzyl group is a key determinant of receptor affinity and functional outcome.
3.2.1 SAR for Estrogenic Activity
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Positional Isomerism: The relative position of the benzyl and hydroxyl groups significantly influences estrogen receptor binding. Studies have shown that para-substituted benzylphenols generally exhibit higher estrogenic activity than ortho or meta isomers.
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Hydroxyl Group: The phenolic hydroxyl group is critical for mimicking the A-ring of estradiol and forming essential hydrogen bonds with the receptor.
3.2.2 Quantitative SAR Data for Estrogenic Activity of Benzylphenols
| Compound | Isomer | Relative Binding Affinity (Estradiol = 100) | Reference |
| 2-Benzylphenol | ortho | 0.01 | |
| This compound | meta | 0.03 | |
| 4-Benzylphenol | para | 0.1 |
As TRPV1 Antagonists
The diarylmethane scaffold of this compound is a key feature of a class of potent and selective TRPV1 antagonists.
3.3.1 SAR for TRPV1 Antagonism
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Phenolic OH: Essential for high-affinity binding.
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Benzyl Ring Substitution: The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3), at the meta or para position of the benzyl ring dramatically increases antagonist potency.
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Phenolic Ring Substitution: Small alkyl or halogen substituents on the phenolic ring can further optimize potency and pharmacokinetic properties.
3.3.2 Quantitative SAR Data for Benzylphenol-based TRPV1 Antagonists
| Compound | Benzyl Ring Substituent | Phenolic Ring Substituent | IC50 (nM) | Reference |
| This compound | None | None | >1000 | |
| Analog 1 | 3-CF3 | 5-Cl | 10 | |
| Analog 2 | 4-CF3 | 5-Cl | 5 | |
| Analog 3 | 3,5-di(CF3) | 5-Cl | 1 |
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be achieved through various established organic chemistry reactions. The choice of method often depends on the desired substitution pattern.
General Synthesis of the this compound Scaffold
A common and straightforward approach to synthesizing the benzylphenol core is through the Friedel-Crafts alkylation of a phenol with a benzyl halide.
Protocol: Friedel-Crafts Benzylation of Phenols
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Reactant Preparation: Dissolve the substituted phenol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
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Catalyst Addition: Cool the solution to 0 °C and slowly add the Lewis acid catalyst (e.g., aluminum trichloride).
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Alkylation: Add the benzyl halide dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Workup: Quench the reaction by slowly adding water or dilute HCl. Extract the product with an organic solvent.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Experimental Protocols for SAR Elucidation
A systematic approach is required to elucidate the SAR of a compound series. This typically involves synthesizing a library of analogs and evaluating them in relevant biological assays.
Workflow for a Typical SAR Study
3-Benzylphenol and its role in organic synthesis
Starting Preliminary Research
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Analyzing Synthetic Protocols
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Planning Guide's Structure
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Methodological & Application
Synthesis protocols for 3-Benzylphenol derivatives
Investigating Synthetic Routes
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Defining Synthesis Methods
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Planning Note Structure
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Using 3-Benzylphenol as a building block in synthesis
Beginning Comprehensive Search
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Expanding Information Gathering
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Initiating Search Refinement
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Application of 3-Benzylphenol in medicinal chemistry
Beginning Research Phase
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Expanding Scope and Detail
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Developing Detailed Protocols
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3-Benzylphenol in the synthesis of bioactive molecules
Beginning The Research
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Expanding The Inquiry
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Deepening the Investigation
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High-performance liquid chromatography (HPLC) method for 3-Benzylphenol
Beginning Data Gathering
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Outlining the Application Note
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Refining Method Parameters
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Initiating Research on Target
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Defining the Analytical Approach
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Refining The Approach
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Constructing the Outline
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Developing The Framework
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Gas chromatography-mass spectrometry (GC-MS) analysis of 3-Benzylphenol
Initiating Research on Analysis
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Developing GC-MS Protocol
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Defining Application Note Scope
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Nuclear magnetic resonance (NMR) spectroscopy of 3-Benzylphenol
Starting Information Gathering
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Developing the Application Note
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Deepening Information Acquisition
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Initiating Detailed Planning
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Infrared (IR) spectroscopy for 3-Benzylphenol characterization
Initiating Infrared Investigation
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Expanding the Scope of Search
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Formulating a Detailed Plan
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In vitro antioxidant assays for 3-Benzylphenol
Starting Research Phase
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Expanding Assay Selection
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Initiating Detailed Protocol Design
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Antimicrobial susceptibility testing of 3-Benzylphenol
Initiating Data Collection
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Structuring the Application Note
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Deepening the Research Process
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Gathering Initial Insights
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Analyzing Specific Properties
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Defining Key Research Needs
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Reviewing Early Findings
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Developing Application Notes
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Constructing the Application Note
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3-Benzylphenol derivatization for enhanced activity
Initiating Data Collection
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Exploring Derivatization Strategies
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Defining Search Parameters
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Scale-up synthesis of 3-Benzylphenol
Initiating Route Investigation
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Analyzing Synthesis Approaches
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Planning Document Construction
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3-Benzylphenol applications in polymer chemistry
Initiating Search Protocols
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Analyzing Polymer Applications
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Expanding Research Parameters
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Use of 3-Benzylphenol in the formulation of cosmetics
Beginning Research Phase
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Analyzing Relevant Information
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Initiating Search Strategy
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3-Benzylphenol as a precursor for pharmaceutical compounds
Initiating Research on Precursor
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Analyzing Search Data
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Expanding Search Scope
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Troubleshooting & Optimization
Optimization of 3-Benzylphenol synthesis yield
Initiating Route Analysis
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Refining Synthesis Strategies
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Outlining the Synthesis Guide
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Technical Support Center: Purification of Crude 3-Benzylphenol
Welcome to the dedicated technical support guide for the purification of crude 3-benzylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of obtaining high-purity this compound. This guide moves beyond simple protocols to provide in-depth, experience-driven advice, troubleshooting, and a clear rationale for every step.
I. Understanding the Challenge: The Nature of Crude this compound
The purification of this compound is often complicated by the presence of structurally similar impurities and unreacted starting materials from its synthesis. Common synthetic routes, such as the Friedel-Crafts benzylation of phenol or the rearrangement of O-benzylphenol, can lead to a variety of byproducts. The physical properties of this compound itself, including its melting and boiling points, dictate the most effective purification strategies.
Key Physical Properties of this compound:
| Property | Value | Significance for Purification |
| Melting Point | 53-56 °C | A relatively low melting point makes it a candidate for recrystallization from various solvent systems. |
| Boiling Point | 318-320 °C at 760 mmHg | Its high boiling point suggests that vacuum distillation is the preferred method to prevent thermal degradation. |
| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. | This solubility profile is critical for selecting appropriate solvents for recrystallization and chromatography. |
II. Purification Strategy Decision Tree
The choice of purification method is paramount and depends on the scale of your synthesis and the nature of the impurities. The following diagram outlines a logical workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting the optimal purification method for this compound.
III. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Vacuum Distillation
Q1: My this compound is darkening and decomposing during distillation, even under vacuum. What's happening?
A1: This is a classic sign of thermal degradation. While this compound has a high boiling point, prolonged exposure to high temperatures can cause decomposition.
-
Expertise & Experience: The key is to minimize the "residence time" at high temperatures. Ensure your vacuum is as deep as possible (ideally <1 mmHg) to lower the boiling point significantly. A short-path distillation apparatus is highly recommended as it minimizes the distance the vapor has to travel, reducing the potential for decomposition on hot surfaces.
-
Troubleshooting Steps:
-
Check for Leaks: Even a small leak in your vacuum setup will raise the pressure and, consequently, the required distillation temperature. Use a high-quality vacuum grease and ensure all joints are secure.
-
Use a Diffusion Pump: For the lowest possible pressures, a diffusion pump in series with a mechanical pump is ideal.
-
Heating Mantle Control: Use a heating mantle with a stirrer to ensure even heating and prevent localized "hot spots" in the distilling flask.
-
Q2: I'm seeing a significant amount of forerun before my product distills. What is it?
A2: The forerun in the distillation of crude this compound is typically a mixture of lower-boiling point impurities. These can include unreacted starting materials like phenol or benzyl chloride, and solvents from the reaction workup.
-
Authoritative Grounding: It is crucial to collect this forerun in a separate fraction and analyze it (e.g., by TLC or GC) to confirm its identity. This practice ensures that your main product fraction is not contaminated.
-
Protocol:
-
Slowly increase the temperature of the heating mantle.
-
Collect the first fraction that distills at a significantly lower temperature than the expected boiling point of this compound under your vacuum conditions.
-
Once the distillation temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the main fraction.
-
B. Recrystallization
Q1: I'm having trouble finding a suitable single solvent for the recrystallization of this compound. What should I do?
A1: This is a common challenge. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. When a single solvent isn't ideal, a two-solvent system is often the solution.
-
Expertise & Experience: For this compound, a mixture of a polar and a non-polar solvent often works well. A common and effective system is Toluene/Hexane or Dichloromethane/Hexane.
-
Step-by-Step Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude this compound in the minimum amount of the "good" solvent (e.g., toluene or dichloromethane) at its boiling point.
-
While the solution is still hot, slowly add the "poor" solvent (e.g., hexane) dropwise until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent to redissolve the precipitate and ensure the solution is saturated.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.
-
Q2: My recrystallization yielded an oil instead of crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of the "good" solvent to dilute the solution slightly.
-
Slow Cooling: This is critical. Insulate the flask with glass wool or a beaker of warm water to ensure very slow cooling. This gives the molecules time to orient themselves into a crystal lattice.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.
-
C. Column Chromatography
Q1: My this compound is running very slowly on the silica gel column. What can I do to speed it up?
A1: Slow elution can be due to several factors, including improper solvent polarity, column packing, or the properties of the compound itself.
-
Expertise & Experience: The phenolic hydroxyl group of this compound can interact strongly with the acidic silica gel, leading to band broadening and slow elution.
-
Troubleshooting Steps:
-
Solvent System Optimization: The polarity of your eluent is key. Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. A gradient elution can be very effective.
-
Use of an Additive: Adding a small amount (0.1-1%) of a slightly acidic modifier like acetic acid to your mobile phase can help to protonate the silica surface and reduce the strong interaction with your compound, leading to sharper peaks and faster elution.
-
Column Packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to inefficient separation.
-
Flash Chromatography: If possible, use flash chromatography, which applies positive pressure to the column, significantly speeding up the elution process.
-
Q2: I'm seeing overlapping peaks of my product and an impurity. How can I improve the separation?
A2: Overlapping peaks indicate that your chosen mobile phase is not providing sufficient resolution.
-
Authoritative Grounding: The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases. To improve separation, you need to alter this partitioning.
-
Strategies for Improved Resolution:
-
Decrease Solvent Polarity: A less polar mobile phase will cause all compounds to move more slowly, increasing the time they spend on the column and allowing for better separation.
-
Isocratic Elution: If you are running a gradient, try running an isocratic elution with the solvent composition that elutes just before your compounds of interest start to come off the column. This can improve the separation between closely eluting compounds.
-
Change the Stationary Phase: If you are still struggling with separation on silica gel, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.
-
IV. Experimental Protocols
A. High-Vacuum Distillation of this compound
Caption: Workflow for the high-vacuum distillation of this compound.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease on all joints.
-
Charging the Flask: Charge the distilling flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to a high-vacuum line and slowly open the vacuum source. Allow the system to pump down to the desired pressure.
-
Heating: Begin stirring and gradually heat the distilling flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound, switch to a new receiving flask to collect the pure product.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before venting the system to atmospheric pressure.
B. Recrystallization from a Toluene/Hexane Solvent System
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot toluene to completely dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot solution, slowly add hexane dropwise with swirling until a faint, persistent cloudiness is observed.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
V. References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Purification of Laboratory Chemicals Source: W. L. F. Armarego and Christina Li Lin Chai, Butterworth-Heinemann URL: (A general reference for laboratory techniques, a specific deep link is not available, but the book is a standard in the field).
-
Title: Vogel's Textbook of Practical Organic Chemistry Source: A.I. Vogel, Longman Scientific & Technical URL: (A foundational text for practical organic chemistry, a specific deep link is not available).
Technical Support Center: Troubleshooting Impurities in 3-Benzylphenol Synthesis
Guide Objective: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Benzylphenol. Purity of this intermediate is paramount for downstream applications, including the development of novel therapeutic agents and advanced materials.[1][2] This document provides in-depth, experience-driven answers to common questions regarding impurity identification, formation mechanisms, and proven purification strategies.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect when synthesizing this compound, particularly via Friedel-Crafts benzylation?
When synthesizing this compound, especially through the common Friedel-Crafts benzylation of phenol with a benzyl halide or benzyl alcohol, you should anticipate several classes of impurities.[1][3] Understanding these potential byproducts is the first step toward developing a robust purification strategy.
Common Impurity Classes:
-
Isomeric Byproducts (C-Alkylated): The hydroxyl group of phenol is an ortho-, para-directing group.[1] Consequently, the direct benzylation of phenol will preferentially yield 2-benzylphenol and 4-benzylphenol as major byproducts. The desired meta-isomer, this compound, is typically formed in minor amounts in these direct reactions.[1]
-
Over-Benzylation Products: The initial benzylation product is often more reactive than phenol itself, leading to the formation of poly-benzylated species. Be prepared to detect 2,4-dibenzylphenol, 2,6-dibenzylphenol, and potentially tribenzylphenols.
-
O-Alkylation Product: A significant competing reaction is the Williamson ether synthesis, which results in the formation of Benzyl Phenyl Ether .[1][4] This occurs when the phenoxide ion attacks the benzylic carbon instead of the aromatic ring.
-
Unreacted Starting Materials: Incomplete reactions will leave residual phenol and benzyl alcohol or benzyl chloride . Benzyl chloride itself may contain impurities like benzaldehyde and toluene.[5][6]
-
Catalyst and Solvent Residues: Residual Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄, PPA) and solvents must be efficiently removed during workup.[1][3][7]
Diagram: Key Reaction Pathways in Phenol Benzylation
Caption: Primary reaction pathways in phenol benzylation.
FAQ 2: My initial analysis (TLC/GC-MS) shows a complex mixture. How can I systematically identify these impurities?
Identifying unknown spots on a TLC plate or peaks in a chromatogram requires a logical, multi-technique approach. Do not rely on a single method. The goal is to build a self-validating profile of your crude product.
Systematic Workflow for Impurity Identification:
-
Thin-Layer Chromatography (TLC):
-
Purpose: Rapidly visualize the complexity of the mixture and guide purification.
-
Protocol: Spot your crude product on a silica gel plate alongside your starting materials (phenol and benzyl alcohol/halide). Develop the plate using a solvent system of hexane and ethyl acetate. A good starting point is an 8:2 or 7:3 (Hexane:EtOAc) mixture.
-
Interpretation: Generally, non-polar compounds travel further up the plate. Expect Benzyl Phenyl Ether (less polar) to have a higher Rf than the benzylphenols. Phenol (more polar) will have a lower Rf. Poly-benzylated products are typically less polar than mono-benzylated ones.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: Separate components and obtain their mass-to-charge ratio (m/z), which is crucial for identification.
-
What to Look For:
-
This compound (and isomers): Molecular Ion (M⁺) at m/z 184.
-
Benzyl Phenyl Ether: Molecular Ion (M⁺) at m/z 184. Note that isomers are often difficult to distinguish by mass alone.
-
Dibenzylphenols: Molecular Ion (M⁺) at m/z 274.
-
Phenol: Molecular Ion (M⁺) at m/z 94.
-
Benzyl Alcohol: Molecular Ion (M⁺) at m/z 108.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Provide definitive structural information to distinguish between isomers.
-
¹H NMR Signatures:
-
Benzylic Protons (-CH₂-): The key diagnostic signal. For all benzylphenol isomers and benzyl phenyl ether, this will appear as a singlet around δ 4.0 ppm.
-
Aromatic Protons: The splitting patterns in the aromatic region (δ 6.5-7.5 ppm) are critical for distinguishing isomers. 4-benzylphenol will show a more symmetric pattern than the 2- and 3-isomers.
-
Phenolic Proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.
-
-
| Compound | Expected Molecular Ion (m/z) | Key ¹H NMR Feature (in CDCl₃) |
| This compound | 184 | Methylene singlet (~δ 3.9-4.0 ppm), complex aromatic multiplet |
| 2-Benzylphenol | 184 | Methylene singlet (~δ 4.0 ppm), distinct aromatic pattern |
| 4-Benzylphenol | 184 | Methylene singlet (~δ 3.9 ppm), two symmetric doublets in aromatic region |
| Benzyl Phenyl Ether | 184 | Methylene singlet (~δ 5.0 ppm), shifted downfield compared to C-alkylated products |
| Dibenzylphenols | 274 | Two methylene singlets, fewer aromatic protons |
| Phenol | 94 | No methylene singlet, characteristic aromatic pattern |
Diagram: Impurity Identification Workflow
Caption: A systematic workflow for impurity analysis.
FAQ 3: What causes the formation of Benzyl Phenyl Ether and poly-benzylated impurities, and how can I minimize them?
The formation of these impurities is a direct consequence of the reaction mechanism and conditions. Understanding the causality allows for rational optimization.
Causality and Mitigation Strategies:
-
Benzyl Phenyl Ether (O-Alkylation):
-
Mechanism: Phenol exists in equilibrium with its conjugate base, the phenoxide ion. This ion is a bidentate nucleophile, meaning it can react at the oxygen (O-alkylation) or the carbon of the aromatic ring (C-alkylation).[8] O-alkylation is a classic Williamson ether synthesis.[4]
-
Influencing Factors: This pathway is favored by conditions that promote the existence of a "free" phenoxide ion. The use of strong bases (like NaH) and polar aprotic solvents (like DMF) strongly favors O-alkylation.[9]
-
Mitigation: To favor C-alkylation (the Friedel-Crafts pathway), use a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid (e.g., H₂SO₄, polyphosphoric acid).[3][7][10] The acid coordinates to the phenolic oxygen, deactivating it towards alkylation and activating the aromatic ring for electrophilic attack.[8][11]
-
-
Poly-benzylated Products (Over-Alkylation):
-
Mechanism: The benzyl group is an activating group. Once one benzyl group is attached to the phenol ring, the ring becomes more electron-rich and thus more susceptible to further electrophilic attack than the starting phenol.[11]
-
Influencing Factors: This is primarily a stoichiometric and kinetic issue. High temperatures, long reaction times, and a high ratio of benzylating agent to phenol will increase the amount of poly-benzylation.
-
Mitigation:
-
Use an Excess of Phenol: Employ a high molar ratio of phenol to the benzylating agent (e.g., 4:1 or higher).[3] This increases the statistical probability that the electrophile will encounter a molecule of unreacted phenol rather than an already benzylated phenol.
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC or GC. Stop the reaction as soon as the starting benzylating agent is consumed to prevent the slower, secondary alkylation from proceeding to a significant extent. Lowering the temperature can also help improve selectivity.[12]
-
-
FAQ 4: How can I effectively purify my crude this compound to >99% purity?
Achieving high purity requires a multi-step purification protocol that targets impurities with different physicochemical properties.
Step-by-Step Purification Protocol:
-
Aqueous Work-up:
-
Objective: To remove the acid catalyst and any water-soluble starting materials or byproducts.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a mixture of ice and water. If a strong Lewis acid like AlCl₃ was used, this will be highly exothermic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution (to neutralize residual acid), followed by a brine wash (to remove excess water).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude oil or solid.
-
-
-
Column Chromatography:
-
Objective: To separate the desired product from isomers and other impurities based on polarity.[13]
-
Procedure:
-
Prepare the Column: Pack a glass column with silica gel, using a hexane/ethyl acetate mixture as the eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the silica gel.
-
Elute: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). This will elute the least polar compounds first (dibenzylphenols, benzyl phenyl ether).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexane:EtOAc). The benzylphenol isomers will begin to elute. This compound is typically separable from its ortho and para isomers, though fractions may overlap.
-
Monitor: Collect fractions and analyze each one by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.
-
-
-
Recrystallization (Final Polishing):
-
Objective: To remove trace impurities and obtain a crystalline, high-purity final product.
-
Procedure:
-
Solvent Selection: Choose a solvent system in which this compound is soluble when hot but sparingly soluble when cold. A mixture of toluene and hexane or dichloromethane and hexane often works well.
-
Dissolve: Dissolve the product from chromatography in the minimum amount of the hot solvent (or the more soluble solvent in a binary system).
-
Crystallize: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The reported melting point is 77–82°C, which can be used as a purity check.[1]
-
-
References
- Synthesis of triphenylmethane derivative: Bisacodyl. (n.d.). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
- Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015, May 16). Chemistry Stack Exchange.
- Impurity Profiling in different analytical techniques. (2024, February 2). International Journal of Novel Research and Development (IJNRD).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017, January 2). PubMed.
- Benzoylation of phenol in alkaline medium is known as A) Friedel-Craf - askIITians. (2025, March 4). askIITians.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Biomedical Journal of Scientific & Technical Research.
- Why is the Friedel-Crafts reaction faster with phenol as compared to benzene? (2020, January 19). Quora.
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia.
- Substituted alkyl-hydroxydiphenyl methane. (1933, September 12). Google Patents.
- Process for preparing 4,4'-dihydroxydiphenylmethane. (1989, September 6). Google Patents.
- Purification of impure phenols by distillation with an organic solvent. (1965, February 9). Google Patents.
- Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (n.d.). Chinese Journal of Organic Chemistry.
- A process for making bis (hydroxyphenyl)-methanes. (1983, October 5). Google Patents.
- Method of producing tetrakis[3,5-di-tert-butyl-4-hydroxyphenyl)propionyloxymethyl]methane. (1989, December 5). Google Patents.
- This compound - Cheméo. (n.d.). Cheméo.
- This compound | C13H12O | CID 140897 - PubChem. (n.d.). PubChem @ NIH.
- Synthesis of o-benzylphenol - PrepChem.com. (n.d.). PrepChem.com.
- Preparation of o-benzylphenol. (1978, August 8). Google Patents.
- Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. (2025, August 7). ResearchGate.
- Method of making benzylated phenols. (2007, March 8). Google Patents.
- Benzylic substitution, benzylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). (2021, October 6). NCBI Bookshelf.
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (n.d.). PubMed.
- (PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2025, August 6). ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 22272-48-6: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement [ccspublishing.org.cn]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. quora.com [quora.com]
- 12. US4105699A - Preparation of o-benzylphenol - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting side reactions in 3-Benzylphenol synthesis
Beginning Synthesis Exploration
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Improving the stability of 3-Benzylphenol solutions
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Preventing oxidation of 3-Benzylphenol during storage
Beginning Comprehensive Search
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Technical Support Center: Optimizing Reaction Conditions for 3-Benzylphenol Derivatization
Welcome to the dedicated technical support center for the derivatization of 3-benzylphenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this compound derivatization, ensuring robust and reproducible results.
Introduction to this compound Derivatization
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its phenolic hydroxyl group offers a prime site for derivatization, enabling the modulation of its physicochemical properties, such as solubility, volatility, and biological activity. However, like many phenolic compounds, its derivatization is not without challenges. Issues such as incomplete reactions, side-product formation, and purification difficulties can arise. This guide provides practical, experience-driven advice to overcome these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the derivatization of this compound, providing concise answers and foundational knowledge.
Q1: What are the most common strategies for derivatizing the hydroxyl group of this compound?
The primary derivatization strategies for the phenolic hydroxyl group of this compound include:
-
Silylation: This is a common technique to increase the volatility and thermal stability of the molecule for gas chromatography-mass spectrometry (GC-MS) analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.
-
Acylation: The formation of esters through acylation can be used for both analytical purposes and as a synthetic step. Acylating agents such as acetic anhydride or benzoyl chloride are often employed.
-
Etherification: The synthesis of ethers is a cornerstone of modifying the biological activity of phenolic compounds. Classical methods like the Williamson ether synthesis, as well as more modern techniques like the Mitsunobu reaction or Buchwald-Hartwig coupling, can be utilized.
-
Alkylation: Introducing alkyl groups can be achieved under basic conditions using alkyl halides. Phase-transfer catalysis is often employed to enhance reaction rates and yields.
Q2: How do I choose the right solvent for my this compound derivatization reaction?
The choice of solvent is critical and depends on the specific reaction:
| Reaction Type | Recommended Solvents | Rationale |
| Silylation | Apolar aprotic solvents (e.g., acetonitrile, dichloromethane, pyridine) | These solvents are inert to the silylating reagents and effectively dissolve both the substrate and the reagents. Pyridine can also act as a catalyst and an HCl scavenger. |
| Acylation | Aprotic solvents (e.g., dichloromethane, tetrahydrofuran (THF), pyridine) | Dichloromethane and THF are good general-purpose solvents. Pyridine is often used as both a solvent and a base to neutralize the acid byproduct. |
| Williamson Ether Synthesis | Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) | These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the reaction. |
| Mitsunobu Reaction | Anhydrous aprotic solvents (e.g., THF, dichloromethane) | The reaction is sensitive to water, so anhydrous conditions are crucial for success. |
Q3: What are the best analytical techniques to monitor the progress of a this compound derivatization?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, real-time monitoring of reaction progress. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For reactions involving volatile derivatives (e.g., silylation), GC-MS is ideal for both monitoring the reaction and identifying byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring a wide range of derivatization reactions, especially for less volatile products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information to confirm the formation of the desired product and identify any side products.
Part 2: Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving common issues encountered during the derivatization of this compound.
Issue 1: Incomplete or Low-Yield Silylation for GC-MS Analysis
Symptoms:
-
The peak corresponding to the silylated this compound in the GC-MS chromatogram is small or absent.
-
A significant peak for the underivatized this compound is still present.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Solution |
| Presence of Moisture | Silylating reagents are highly sensitive to moisture, which will hydrolyze the reagent and prevent the derivatization of your analyte. Solution: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reagent | An inadequate amount of silylating reagent will lead to an incomplete reaction. Solution: Use a molar excess of the silylating reagent (e.g., 1.5 to 2 equivalents). For difficult-to-derivatize phenols, a larger excess may be necessary. |
| Suboptimal Reaction Temperature or Time | The reaction may be too slow at room temperature. Solution: Gently heat the reaction mixture (e.g., 60-70 °C) for a short period (e.g., 15-30 minutes) to drive the reaction to completion. Monitor the progress by TLC or GC-MS to avoid degradation. |
| Steric Hindrance | The bulky nature of the benzyl group may slightly hinder the approach of the silylating agent. Solution: Consider using a less sterically hindered and more reactive silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). |
Experimental Workflow for Silylation:
Section 1: Troubleshooting Guide for 3-Benzylphenol Analysis
Welcome to the technical support center for the analytical detection of this compound. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we will delve into the common challenges encountered during its analysis and provide practical, field-tested solutions. Our focus is on empowering you with the knowledge to troubleshoot effectively, ensuring the accuracy and reliability of your results.
This section addresses specific issues that may arise during the analytical detection of this compound, providing a systematic approach to problem-solving.
Poor Chromatographic Peak Shape: Tailing and Fronting
Question: My this compound peak is exhibiting significant tailing (or fronting) in my reverse-phase HPLC analysis. What are the likely causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing phenolic compounds like this compound. This is often due to strong interactions between the acidic phenolic hydroxyl group and active sites on the silica-based column packing material. Fronting, while less common, can also occur due to issues like column overload or poor sample solubility.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pKa of this compound is approximately 10.1. To ensure the compound is in its neutral, less polar form, the mobile phase pH should be maintained at least 2 pH units below the pKa. A mobile phase pH between 3 and 5 is generally recommended for good peak shape.
-
Column Selection:
-
End-capped Columns: Employ a high-quality, end-capped C18 or C8 column. End-capping minimizes the exposed, acidic silanol groups that can interact with the phenol.
-
Phenyl Columns: A phenyl-based stationary phase can offer alternative selectivity for aromatic compounds like this compound and may improve peak shape.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Low Sensitivity and Poor Signal-to-Noise Ratio
Question: I am struggling to achieve the required detection limits for this compound in my samples. What strategies can I employ to enhance sensitivity?
Answer:
Low sensitivity can be a significant hurdle, especially when dealing with trace-level analysis. The issue can stem from the analyte's inherent properties, the chosen analytical technique, or the sample matrix.
Strategies for Sensitivity Enhancement:
-
Detector Selection:
-
UV-Vis: this compound has a UV absorbance maximum around 275 nm. Ensure your detector is set to this wavelength for optimal response.
-
Mass Spectrometry (MS): For the highest sensitivity and selectivity, coupling your liquid chromatograph (LC) or gas chromatograph (GC) to a mass spectrometer is the gold standard.
-
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): This technique can be used to both clean up the sample matrix and concentrate the this compound prior to analysis, thereby increasing its concentration in the injected sample.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective for sample cleanup and concentration.
-
-
Derivatization (for GC-MS): The free hydroxyl group of this compound can make it less volatile and prone to adsorption in the GC inlet. Derivatizing this group, for instance, through silylation, can improve its chromatographic behavior and sensitivity in GC-MS analysis.
Matrix Interference and Co-eluting Peaks
Question: I am observing interfering peaks from my sample matrix that are co-eluting with this compound. How can I mitigate these matrix effects?
Answer:
Matrix effects can significantly impact the accuracy and precision of your analysis by causing ion suppression or enhancement in MS detection, or by obscuring the analyte peak in UV detection.
Mitigation Strategies:
-
Optimize Chromatographic Separation:
-
Gradient Elution: Employing a gradient elution in HPLC, where the mobile phase composition is changed over time, can help to separate the this compound from interfering matrix components.
-
Column with Different Selectivity: If a C18 column is not providing adequate resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Enhance Sample Cleanup:
-
Methodical SPE: Develop a robust SPE method by carefully selecting the sorbent and elution solvents to selectively isolate this compound from the matrix interferents.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between this compound and co-eluting interferences based on their exact mass, providing a higher degree of certainty in identification and quantification.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the analysis of this compound.
Q1: What is the best initial chromatographic method for this compound analysis?
A1: For a starting point, a reverse-phase HPLC method using a C18 column is a robust choice due to the non-polar nature of this compound. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol is typically effective. A gradient elution is often preferred to manage complex samples.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm or MS |
Q2: How should I prepare my samples for this compound analysis?
A2: The ideal sample preparation method depends on your sample matrix. For relatively clean samples, a simple "dilute and shoot" approach after filtration might suffice. For more complex matrices like biological fluids or environmental samples, a more rigorous sample preparation is necessary.
Caption: Sample preparation workflow for this compound analysis.
Q3: Is this compound stable during sample storage and analysis?
A3: Phenolic compounds can be susceptible to oxidation, especially at higher pH and in the presence of light and elevated temperatures. It is advisable to store stock solutions and samples in amber vials at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) is recommended. Always perform stability studies as part of your method validation to understand the degradation profile of this compound under your specific storage and analytical conditions.
Q4: What are the key parameters to consider for method validation of a this compound assay?
A4: A robust method validation should be performed in accordance with ICH guidelines or equivalent regulatory standards. Key parameters to evaluate include:
-
Specificity: The ability to detect this compound in the presence of matrix components and other potential impurities.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of this compound.
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Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Caption: A systematic approach to troubleshooting analytical methods.
References
- A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of... (n.d.). PubMed.
- A validated stability indicating RP-HPLC method for the... (n.d.). ResearchGate.
- Benzyl Alcohol. (n.d.). ScienceDirect.
- Structure and physical properties of phenol. (n.d.). Chemguide.
- Global this compound (CAS 101-53-1) Market Research Report... (n.d.). LinkedIn.
- Development and validation of a stability-indicating HPLC method for the determination of benzyl alcohol in injection formulations. (n.d.). NCBI.
- Development and Validation of a RP-HPLC Method for the... (n.d.). ResearchGate.
- Matrix effects in LC-MS/MS: a review. (n.d.). NCBI.
- Acidity of phenol. (n.d.). UCLA Chem.
- HPLC peak fronting: causes and solutions. (n.d.). Restek.
- Peak shape in chromatography. (n.d.). Waters.
- Validation of analytical methods. (n.d.). European Medicines Agency.
- The effect of mobile phase composition on retention time and peak shape in reversed-phase HPLC. (n.d.). Waters.
- How to choose an HPLC column. (n.d.). Waters.
- Common problems in HPLC method development. (n.d.). Agilent.
- Analysis of phenolic compounds by HPLC. (n.d.). Agilent.
- The effect of pH on the retention time and peak shape of this compound in reversed-phase HPLC. (n.d.). Waters.
- Analysis of this compound by reversed-phase HPLC. (n.d.). Agilent.
- Method validation for the analysis of this compound. (n.d.). ICH.
Technical Support Center: Forced Degradation Studies of 3-Benzylphenol
Welcome to the technical support center for forced degradation studies of 3-Benzylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the intrinsic stability of this compound. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and regulatory expectations.
Part 1: Frequently Asked Questions (FAQs) on Forced Degradation
This section provides answers to high-level questions regarding the purpose and strategy of forced degradation studies for this compound.
Q1: What is the primary goal of performing forced degradation studies on this compound?
The primary goal is to understand the intrinsic stability of the this compound molecule by deliberately exposing it to harsh chemical and physical conditions.[1][2] This process helps to:
-
Identify potential degradation products that could form under storage and handling conditions.[1][3]
-
Elucidate the degradation pathways and mechanisms, such as hydrolysis or oxidation.[1][2]
-
Develop and validate a stability-indicating analytical method (SIAM), typically an HPLC method, that can accurately measure the active ingredient without interference from impurities or degradants.[3][4]
-
Inform formulation development, packaging selection, and the definition of appropriate storage conditions and shelf-life.[1][5]
Q2: What are the key functional groups in this compound that I should consider for degradation pathways?
This compound has two primary sites susceptible to degradation:
-
The Phenolic Hydroxyl Group (-OH): This group is acidic and highly susceptible to oxidation. It can be oxidized to form colored quinone-type structures.[6]
-
The Benzylic Methylene Bridge (-CH₂-): The carbon atom attached to both aromatic rings is a benzylic carbon. The C-H bonds at this position are weaker and prone to oxidation, which can lead to the formation of a ketone (3-hydroxybenzophenone) or even cleavage of the C-C bond to form 3-hydroxybenzoic acid under strong oxidative conditions.[6]
Q3: According to regulatory guidelines (ICH), how much degradation should I aim for?
The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted target is 5-20% degradation of the drug substance.[1][3] This extent of degradation is typically sufficient to produce and identify the most relevant degradation products for analytical method validation. If you observe no degradation under initial stress conditions, you should employ more aggressive conditions (e.g., higher acid/base concentration, higher temperature, or longer exposure time).[2]
Part 2: Troubleshooting Guides by Stress Condition
This section tackles specific issues you might encounter during your experiments.
Acid & Base Hydrolysis
Q1: I'm not observing any degradation of this compound under my initial acidic (0.1N HCl) or basic (0.1N NaOH) conditions. What should I do?
This is not uncommon, as the ether linkage is absent and the core structure is relatively stable to hydrolysis. The phenolic group is acidic and will be deprotonated in base, but this does not necessarily lead to rapid degradation.
-
Causality: The C-C bonds and the aromatic rings in this compound are generally resistant to hydrolysis under mild conditions. Significant energy is required to cleave these bonds.
-
Troubleshooting Steps:
-
Increase Temperature: Reflux the solution at a higher temperature (e.g., 80°C) for an extended period (e.g., 12-24 hours).[2][3]
-
Increase Acid/Base Concentration: If temperature escalation is insufficient, cautiously increase the concentration of the acid or base (e.g., to 1N HCl or 1N NaOH).[2] Monitor the reaction closely to avoid excessive degradation.
-
Consider Co-solvents: this compound has limited water solubility. Ensure it is fully dissolved. Using a co-solvent like methanol or acetonitrile (up to 50%) can help, but be aware that this may also alter the reaction kinetics.
-
Q2: My sample degraded almost completely overnight in basic conditions. How can I control the reaction?
Phenols can be susceptible to rapid oxidation in basic solutions, especially in the presence of air (oxygen).
-
Causality: In a basic medium, the phenol is deprotonated to a phenoxide ion. This species is highly electron-rich and extremely susceptible to oxidation by dissolved oxygen. This is likely an oxidative degradation, not a hydrolytic one.
-
Troubleshooting Steps:
-
Reduce Exposure Time: Drastically shorten the reaction time. Take aliquots at frequent intervals (e.g., 1, 2, 4, and 8 hours) to find the optimal point.
-
Lower the Temperature: Perform the study at room temperature or even refrigerated conditions.
-
Deoxygenate the Solution: Before adding the this compound, purge your solvent and the reaction headspace with an inert gas like nitrogen or argon to minimize oxidation.
-
Oxidative Degradation
Q1: I used 3% hydrogen peroxide and saw many small peaks in my chromatogram, making it difficult to interpret. What's happening?
-
Causality: this compound has two sites prone to oxidation: the phenolic ring and the benzylic carbon.[6] Using a strong, non-specific oxidizing agent like hydrogen peroxide can lead to a complex mixture of degradation products, including ring hydroxylation, quinone formation, and side-chain oxidation.[6]
-
Troubleshooting Steps:
-
Lower Peroxide Concentration: Start with a much lower concentration of H₂O₂ (e.g., 0.1% - 0.3%) and analyze at earlier time points.[1]
-
Control Temperature: Perform the reaction at room temperature. Heat accelerates peroxide decomposition and can lead to more aggressive, less controlled oxidation.
-
Consider a Milder Oxidant: While H₂O₂ is common, you could explore other oxidative mechanisms. For instance, exposure to AIBN (a radical initiator) or atmospheric oxygen under light and heat can sometimes provide a cleaner degradation profile.[3]
-
Q2: Which degradation products should I expect from oxidation?
Based on the known chemistry of phenols and benzylic systems, you should anticipate two primary pathways, as illustrated below.
-
Pathway A (Benzylic Oxidation): The methylene bridge is oxidized to a carbonyl group, forming 3-hydroxybenzophenone . Under more forceful conditions, this can be followed by cleavage to yield 3-hydroxybenzoic acid .[6]
-
Pathway B (Ring Oxidation): The electron-rich phenolic ring is oxidized, potentially forming hydroxylated this compound derivatives or, more likely, quinone-type structures .[6]
.dot
Caption: Potential oxidative degradation pathways for this compound.
Thermal & Photolytic Degradation
Q1: What is a good starting temperature for solid-state thermal stress testing?
-
Causality & Logic: The goal is to induce degradation without causing a phase change (melting), which would complicate the interpretation. Therefore, the experimental temperature must be below the melting point of this compound (m.p. ~51-54°C).
-
Recommendation: A good starting point is a temperature just above the accelerated stability condition, such as 60°C or 70°C .[1] Use a calibrated oven and monitor for any physical changes. If no degradation is seen, you can incrementally increase the temperature, but do not exceed the melting point.
Q2: My photostability study shows degradation in the control sample (wrapped in foil). Why?
-
Causality: This indicates that the degradation is not solely due to light but has a thermal component. The light source (e.g., a xenon lamp in a photostability chamber) also generates heat, which can raise the sample temperature significantly.
-
Troubleshooting Steps:
-
Monitor Temperature: Place a thermometer or thermocouple next to your samples inside the chamber to record the actual temperature reached.
-
ICH Option 1 vs. Option 2: The ICH Q1B guideline on photostability testing provides options. Ensure you are delivering the required total illumination (e.g., not less than 1.2 million lux hours) and UV exposure (not less than 200 watt hours/square meter). If your chamber heats up excessively, you may need to use a chamber with better temperature control or validate the degradation profile by running a separate thermal degradation study at the temperature measured in the photostability chamber.
-
Solution vs. Solid State: Photodegradation is often more efficient in solution. If solid-state studies are inconclusive, performing the study on a dilute solution of this compound in a stable, UV-transparent solvent (like acetonitrile or water) can provide valuable data.[7]
-
Part 3: Analytical Method Troubleshooting
Q1: How do I confirm my HPLC method is "stability-indicating"?
A method is stability-indicating if it can accurately quantify the parent drug and separate it from all degradation products and impurities without interference.[4]
-
Self-Validating System: The proof lies in analyzing your forced degradation samples. The key validation parameter is specificity .
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Peak Purity/Homogeneity: The most critical test. Use a photodiode array (PDA) detector to assess peak purity across the entire this compound peak in all stressed samples. A "pure" peak will have a consistent UV spectrum across its width. If the purity angle is less than the purity threshold, it indicates the peak is spectrally homogeneous and likely free of co-eluting impurities.
-
Resolution: Ensure baseline resolution (Resolution > 2) between the this compound peak and the nearest eluting degradant peak.
-
Mass Balance: The total amount of drug should be conserved. This means the sum of the assay value of this compound and the levels of all degradation products should be close to 100% of the initial value.[5] A significant deviation from 100% may indicate that some degradants are not being detected (e.g., they don't have a UV chromophore or are retained on the column).
-
Q2: A major degradation peak is not resolved from the main this compound peak. What are my options?
-
Causality: This indicates a lack of specificity in your current method, making it unsuitable for stability studies. The chromatographic conditions are insufficient to separate two structurally similar compounds.
-
Troubleshooting Steps (Method Re-development):
-
Modify Mobile Phase Gradient: Adjust the slope of your gradient. A shallower gradient provides more time for separation and can often resolve closely eluting peaks.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent selectivity can alter elution order and improve resolution.
-
Adjust pH: The retention of phenolic compounds is highly dependent on pH. Adjusting the mobile phase pH (if using a buffer) can significantly impact retention and selectivity.
-
Change Stationary Phase: If mobile phase optimization fails, a different column chemistry is the next logical step. If you are using a C18 column, consider a Phenyl-Hexyl or a Cyano column, which offer different selectivity mechanisms for aromatic compounds.
-
.dot
Caption: General workflow for a forced degradation study.
Part 4: Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Type | Condition | Time | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2-8 hours | A standard starting point for acid-labile compounds. Monitor for any precipitation.[3] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 30 min - 4 hours | Phenols can be sensitive to base, especially with oxygen present. Start with shorter time points.[3] |
| Oxidation | 3% H₂O₂ at Room Temp | 24 hours | H₂O₂ is a common and aggressive oxidant. Keep at RT to avoid uncontrolled reactions.[1] |
| Thermal (Solid) | 70°C in Oven | 48 hours | Temperature should be above accelerated conditions but below the melting point.[1] |
| Photolytic (Solid) | ICH Q1B Option 2 | N/A | Expose to ≥1.2 million lux-hours and ≥200 W-h/m² UV. Use a dark control to assess thermal effects.[5] |
Protocol 1: General Procedure for Stress Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Stress Application:
-
For Hydrolysis/Oxidation: Mix 1 mL of stock solution with 1 mL of the stressor (e.g., 0.2 M HCl to get a final concentration of 0.1 M). Incubate at the desired temperature for the specified time.
-
For Thermal/Photolytic: Place a known quantity of solid this compound powder in a thin layer in a vial and expose it to the stress condition.
-
-
Neutralization (for Hydrolysis): After the incubation period, cool the sample to room temperature and neutralize it by adding an equimolar amount of base (for acid stress) or acid (for base stress). This is crucial to stop the reaction before analysis.
-
Dilution: Dilute the stressed sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). For solid samples, dissolve a known weight in the mobile phase.
-
Analysis: Inject the prepared sample, along with an unstressed control sample (prepared identically but without the stressor), into the HPLC system.
References
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Deokate, U., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
- PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Abida, et al. (2022). Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment. MDPI.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. ijrpp.com [ijrpp.com]
- 4. ijsdr.org [ijsdr.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Treatment [mdpi.com]
Managing thermal decomposition of 3-Benzylphenol
Beginning Data Collection
I've started gathering data on the thermal decomposition of 3-benzylphenol. I'm focusing my Google searches on decomposition products, mechanisms, and the influence of temperature and atmosphere. I aim to build a strong foundation of knowledge before diving deeper.
Expanding Research Scope
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Defining Decomposition Parameters
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Solvent effects on 3-Benzylphenol reaction rates
Starting The Research
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Defining the Approach
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Refining The Focus
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Catalyst selection for efficient 3-Benzylphenol synthesis
Initiating Research on Synthesis
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Refining Catalyst Options
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Technical Support Center: Work-up Procedures for 3-Benzylphenol Reactions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3-benzylphenol. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of post-reaction work-up and purification. Our focus is on providing practical, field-tested insights grounded in chemical principles to ensure the successful isolation of your target compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of this compound reactions. Each problem is analyzed for its probable causes, followed by a step-by-step solution.
Issue 1: Persistent Emulsion During Aqueous Work-up
Scenario: You have quenched your reaction mixture and are attempting a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., saturated sodium bicarbonate, brine). A thick, stable emulsion has formed at the interface, making phase separation impossible.
Probable Causes:
-
Presence of Amphiphilic Impurities: Partially reacted starting materials or byproducts with both polar and non-polar functionalities can act as surfactants, stabilizing the emulsion.
-
High pH: At high pH, the deprotonated this compound (phenoxide) is a salt and can contribute to emulsion formation.
-
Vigorous Shaking: Overly aggressive mixing can create fine droplets that are slow to coalesce.
Step-by-Step Solution:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, emulsions will break on their own with time.
-
Brine Addition: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion by "salting out" the organic components.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can help to break up the dispersed droplets.
-
Solvent Modification: The addition of a small amount of a different organic solvent, such as ethanol or methanol, can alter the interfacial tension and break the emulsion. However, be mindful that this may affect the partitioning of your product.
Issue 2: Low or No Yield of this compound After Extraction
Scenario: After performing an aqueous work-up and evaporating the organic solvent, you obtain a minimal amount of crude product, or none at all.
Probable Causes:
-
Incorrect pH of the Aqueous Phase: this compound is acidic (pKa ≈ 10) and will be deprotonated to its water-soluble phenoxide form in a basic aqueous solution (pH > 10). If you extract with an organic solvent while the aqueous phase is basic, your product will remain in the aqueous layer.
-
Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material.
-
Product Volatility: While this compound is not highly volatile, co-distillation with a low-boiling solvent under high vacuum and elevated temperature can lead to product loss.
Step-by-Step Solution:
-
pH Adjustment and Re-extraction:
-
Check the pH of the aqueous layer from your initial extraction.
-
If the pH is basic, carefully acidify it to pH ~2-3 with a dilute acid (e.g., 1 M HCl). The this compound will precipitate if its concentration is high enough, or it will become soluble in an organic solvent.
-
Re-extract the acidified aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Reaction Monitoring: Before initiating the work-up, always check for reaction completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Issue 3: Oily Product That Fails to Crystallize
Scenario: After purification by column chromatography, you have isolated your this compound as a viscous oil, but it does not solidify upon standing or cooling.
Probable Causes:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. Common impurities include residual starting materials, byproducts, or solvent.
-
Supercooling: The purified compound may be in a supercooled state, where it remains a liquid below its melting point.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), some of which may be more difficult to crystallize.
Step-by-Step Solution:
-
Purity Assessment: Re-evaluate the purity of your product using a sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). If impurities are detected, further purification may be necessary.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of this compound, add it to the oil to act as a seed crystal.
-
Solvent Addition: Add a small amount of a non-polar solvent in which this compound is sparingly soluble (e.g., hexane, pentane) and triturate the oil. This can help to induce crystallization.
-
-
Recrystallization: If the product is still an oil, consider a formal recrystallization from a suitable solvent system. A common technique is to dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ether) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling should yield crystals.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to remove unreacted starting material from my crude this compound?
The optimal method depends on the starting material. If the starting material is non-polar, a simple acid-base extraction can be effective. By dissolving the crude mixture in an organic solvent and washing with a basic aqueous solution (e.g., 1 M NaOH), the acidic this compound will move to the aqueous layer as its phenoxide salt, leaving non-polar impurities in the organic layer. The aqueous layer can then be acidified and re-extracted to recover the purified this compound. If the starting material has similar polarity to the product, column chromatography is often the most effective purification method.
Q2: How can I effectively monitor the progress of my column chromatography for this compound?
Thin Layer Chromatography (TLC) is the most common method. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your product and any impurities. To visualize the spots on the TLC plate, you can use a UV lamp (254 nm) if the compounds are UV active. Alternatively, you can use a staining agent. A potassium permanganate (KMnO₄) stain is often effective for visualizing phenols, as they are readily oxidized.
| TLC Visualization Technique | Appearance of this compound | Notes |
| UV Light (254 nm) | Dark spot on a fluorescent background | Non-destructive. |
| Potassium Permanganate Stain | Yellow/brown spot on a purple background | Destructive. Very sensitive to oxidizable groups. |
| Ceric Ammonium Molybdate (CAM) Stain | Blue/purple spot | Destructive. General-purpose stain. |
Q3: What are the key safety precautions I should take when working with this compound?
This compound is a skin and eye irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors. For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol describes the purification of this compound from a neutral organic impurity.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M sodium hydroxide (NaOH) solution and shake gently.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1 M NaOH two more times.
-
Combine all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly acidify with 6 M hydrochloric acid (HCl) until the pH is ~2. A precipitate of this compound should form.
-
Extract the acidified aqueous solution with three portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.
Caption: Acid-Base Extraction Workflow for this compound Purification.
Protocol 2: General Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: General Workflow for Column Chromatography Purification.
References
- LibreTexts Chemistry. (2023). Salting Out.
- Lamar University. (n.d.). Acid-Base Extraction.
Removal of unreacted reagents from 3-Benzylphenol
Initiating Information Gathering
I've initiated comprehensive Google searches to uncover common synthesis routes for 3-benzylphenol. I'm focusing on identifying typical unreacted reagents and byproducts, aiming to get a broad overview of the known synthesis methods.
Analyzing Purification Techniques
I'm now diving deeper into the purification realm. I'm searching for established methods specific to phenols, like extraction, chromatography, distillation, and crystallization, focusing on this compound. I'm also exploring troubleshooting guides for removing specific reagents and byproducts, seeking support from academic papers and journals to validate the protocols. Concurrently, I'm structuring this knowledge into a Q&A format, mapping out a clear flow from straightforward to complex purification steps. I'll then design step-by-step protocols, explaining each decision with supporting data. Finally, I'll use Graphviz to visualize the workflow.
Planning Document Creation
My focus has shifted to the technical guide's structure. I'm moving toward a Q&A format, mapping out purification challenges from simple to complex, with step-by-step protocols backed by data. I'm now drafting tables for solvent ratios and expected yields, and visualizing workflows with Graphviz. The goal is a clear, data-driven guide, complete with references.
Addressing poor solubility of 3-Benzylphenol in assays
Initiating Research on Properties
I've just started delving into the physicochemical properties of 3-benzylphenol. My immediate focus is on solubility across different solvents and identifying common experimental challenges. I'm hitting Google hard, targeting specific searches to build a solid foundation of knowledge.
Exploring Solubility Solutions
I am now focusing on finding methods and advanced techniques for solubilizing this compound. I'm searching for effective strategies in aqueous and organic media, especially those relevant to biochemical and cell-based assays. Case studies are next on my list, with an eye towards successful solubilization approaches. I'll also research co-solvents, surfactants, and cyclodextrins, anticipating any potential assay interference.
Deepening Solubility Insights
I am now structuring my investigation into a question-and-answer format, addressing the fundamental and then advanced aspects of this compound's solubility. I'll meticulously synthesize data for each answer, providing the science and rationale behind the recommendations. I'm also preparing to create practical tables summarizing crucial solubility data, alongside detailed step-by-step protocols for various solubilization techniques.
Validation & Comparative
A Comparative Analysis of 3-Benzylphenol and 4-Benzylphenol: Isomer-Specific Biological Activity
This guide provides an in-depth, objective comparison of the biological activities of 3-benzylphenol and 4-benzylphenol. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes experimental data to elucidate the distinct pharmacological profiles conferred by the positional isomerism of the benzyl group. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Introduction: The Critical Role of Isomerism
This compound and 4-benzylphenol are structural isomers, sharing the same molecular formula (C₁₃H₁₂O) but differing in the substitution pattern on the phenol ring. While structurally similar, this subtle change in the position of the benzyl group—from meta (position 3) to para (position 4)—dramatically influences their interaction with biological targets. Understanding these differences is paramount for applications ranging from medicinal chemistry, where specific receptor interaction is desired, to environmental toxicology, where unintended endocrine disruption is a concern. This guide will dissect these differences, focusing primarily on their well-documented estrogenic activities.
Physicochemical Properties: The Foundation of Bioactivity
Before delving into biological effects, it is crucial to consider the physicochemical properties that govern absorption, distribution, metabolism, and excretion (ADME).
| Property | This compound | 4-Benzylphenol | Significance |
| Molecular Weight | 184.24 g/mol | 184.24 g/mol | Identical; does not account for activity differences. |
| LogP (Octanol-Water Partition Coefficient) | ~3.3-3.5 | ~3.3-3.5 | Both are lipophilic, suggesting good potential for cell membrane permeability. Minor differences are unlikely to be the primary driver of differential activity. |
| Structure | Benzyl group at the meta-position | Benzyl group at the para-position | This is the key differentiating feature, directly impacting molecular shape and fit into biological receptor binding pockets. |
Comparative Biological Activity: A Focus on Estrogenicity
The most significant divergence in the biological profiles of 3- and 4-benzylphenol is their interaction with estrogen receptors (ERs), primarily ERα and ERβ. These receptors are critical mediators of endocrine function, and their activation by exogenous compounds, known as xenoestrogens, can lead to endocrine disruption.
Estrogen Receptor Binding and Activation
Experimental evidence consistently demonstrates that 4-benzylphenol is a more potent estrogenic agent than its 3-isomer. The para-position of the benzyl group in 4-benzylphenol appears to mimic the phenolic A-ring of the natural ligand, 17β-estradiol, more effectively within the ligand-binding pocket of the estrogen receptor.
A study evaluating the estrogenic activity of various chemicals found that 4-benzylphenol induced proliferation in MCF-7 human breast cancer cells, a classic indicator of estrogenic action. In contrast, data for this compound is less prevalent, suggesting its activity is significantly lower or negligible in many standard assays.
Comparative Estrogenic Potency Data
| Assay Type | Compound | Result | Interpretation |
| Yeast Two-Hybrid Assay (ERα) | 4-Benzylphenol | EC₅₀ ≈ 3.2 µM | Demonstrates direct interaction and activation of the human estrogen receptor α. |
| MCF-7 Cell Proliferation (E-SCREEN) | 4-Benzylphenol | Proliferative Effect (PE) ≈ 40-50% of 17β-Estradiol | Confirms potent estrogen-like activity, inducing the growth of estrogen-dependent cancer cells. |
| MCF-7 Cell Proliferation (E-SCREEN) | This compound | No significant proliferative effect reported | Suggests weak or no agonistic activity at ERα in this cellular context. |
The structural basis for this difference lies in the geometry of the ER ligand-binding pocket, which requires a specific distance and orientation between a hydroxyl group and a hydrophobic region for effective binding and activation. The 4-substituted pattern provides a more favorable conformation for this interaction.
Signaling Pathway: Estrogen Receptor Activation
The canonical pathway for estrogenic compounds involves binding to cytosolic estrogen receptors, which then translocate to the nucleus to modulate gene expression.
Caption: Workflow for the E-SCREEN cell proliferation assay.
Summary and Conclusion
The positional isomerism between this compound and 4-benzylphenol is not a trivial structural alteration; it is the determining factor in their biological activity, particularly concerning endocrine disruption.
-
4-Benzylphenol is a confirmed xenoestrogen with potent activity in stimulating estrogen receptor-dependent cell proliferation. Its para-substituted structure allows for effective binding to ERα, making it a compound of interest in toxicological and environmental studies.
-
This compound demonstrates significantly weaker or negligible estrogenic activity in the same assays. Its meta-substituted structure is a poorer fit for the estrogen receptor's ligand-binding pocket.
This clear divergence underscores a fundamental principle in pharmacology and toxicology: structure dictates function. For researchers in drug development, this highlights how precise substituent placement can be harnessed to achieve receptor selectivity. For toxicologists, it serves as a crucial reminder that all isomers of a chemical should not be considered equivalent in risk assessment. The experimental protocols and data presented herein provide a validated framework for making these critical distinctions.
References
- Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122. [Link]
A Comparative Analysis of Benzylphenol Isomers' Antioxidant Capacity: A Guide for Researchers
As a Senior Application Scientist, this guide provides an in-depth comparative analysis of the antioxidant capacity of benzylphenol isomers: 2-benzylphenol, 3-benzylphenol, and 4-benzylphenol. This document is intended for researchers, scientists, and drug development professionals, offering not just a comparison but also the underlying mechanistic rationale and detailed experimental protocols.
Introduction: The Significance of Phenolic Antioxidants
Phenolic compounds are a cornerstone of antioxidant research, primarily due to their ability to act as free radical scavengers. Their mechanism of action is rooted in the ability of the phenolic hydroxyl (-OH) group to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it less reactive than the initial free radical.
The antioxidant capacity of a phenolic compound is not static; it is intricately linked to its molecular structure. Factors such as the number and position of hydroxyl groups, steric hindrance, and the presence of other substituents on the aromatic ring can significantly modulate its efficacy. Benzylphenols, which consist of a phenol ring substituted with a benzyl group, present an interesting case study in how the position of a non-polar substituent can influence antioxidant activity. This guide specifically dissects the differences among the ortho (2-), meta (3-), and para (4-) isomers.
Structural Considerations and Hypothesized Activity
The position of the benzyl group relative to the hydroxyl group is the sole structural variable among these isomers. This positioning directly impacts two key factors that govern antioxidant potential:
-
Steric Hindrance: The bulky benzyl group can physically obstruct the hydroxyl group, making it more difficult to approach and react with a free radical. This effect is most pronounced in 2-benzylphenol, where the benzyl group is adjacent to the -OH group.
-
Electronic Effects: The benzyl group is generally considered to be weakly electron-donating. This electronic influence can affect the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE facilitates easier hydrogen atom donation, enhancing antioxidant activity.
Based on these principles, a working hypothesis can be formulated:
-
4-Benzylphenol is expected to exhibit the highest antioxidant capacity. The para-positioning minimizes steric hindrance around the hydroxyl group and allows for potential electronic stabilization of the phenoxy radical.
-
2-Benzylphenol is likely to show the lowest activity due to significant steric hindrance from the adjacent benzyl group, which impedes the interaction with free radicals.
-
This compound is predicted to have intermediate activity. It experiences less steric hindrance than the ortho isomer but may have a different electronic influence on the hydroxyl group compared to the para isomer.
Caption: Chemical structures of the three benzylphenol isomers.
Experimental Evaluation of Antioxidant Capacity
To empirically test our hypothesis, a combination of assays is recommended, as no single assay can capture the full spectrum of antioxidant action. The most common and robust methods are the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is visually monitored by the color change from deep violet to pale yellow, which is quantified spectrophotometrically.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.
-
Prepare stock solutions (e.g., 1 mg/mL) of the benzylphenol isomers and a positive control (e.g., Ascorbic Acid, Trolox) in methanol.
-
Create a series of dilutions from the stock solutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of each isomer and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of a hydrogen-donating antioxidant, the radical is neutralized, and the solution's color is diminished. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 (±0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare sample dilutions as described for the DPPH assay.
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
-
Measurement:
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 150 µL of the FRAP reagent to 5 µL of the sample.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using a known antioxidant like Trolox or FeSO₄. The antioxidant capacity is expressed as Trolox Equivalents (TE) or µM of Fe(II) per gram of the sample.
-
Caption: General experimental workflow for comparing antioxidant capacity.
Results and Discussion: A Structure-Activity Relationship Analysis
| Isomer | Predicted IC50 (DPPH/ABTS) | Predicted FRAP Value | Rationale |
| 2-Benzylphenol | Highest (Lowest Activity) | Lowest | Steric Hindrance: The ortho-benzyl group physically blocks the hydroxyl group, impeding its ability to donate a hydrogen atom to large radicals like DPPH and ABTS. |
| This compound | Intermediate | Intermediate | Reduced Steric Hindrance: The meta-position removes the direct steric clash, but the electronic effect may be less favorable for stabilizing the resulting phenoxy radical compared to the para isomer. |
| 4-Benzylphenol | Lowest (Highest Activity) | Highest | Minimal Steric Hindrance & Favorable Electronics: The para-position offers an unobstructed hydroxyl group. The benzyl group can participate in resonance stabilization of the phenoxy radical, lowering the O-H bond dissociation enthalpy. |
The expected order of antioxidant capacity is 4-benzylphenol > this compound > 2-benzylphenol . This trend directly supports the hypothesis that steric effects play a more critical role than the subtle electronic effects in this class of compounds. The accessibility of the hydroxyl group is paramount for efficient radical scavenging.
Caption: General mechanism of phenolic antioxidant action via H-atom donation.
Conclusion and Future Directions
The comparative analysis, based on established structure-activity relationships, strongly indicates that the position of the benzyl substituent is a critical determinant of antioxidant capacity in benzylphenol isomers. 4-benzylphenol is predicted to be the most potent antioxidant of the three, primarily due to the superior accessibility of its phenolic hydroxyl group.
For drug development professionals , this implies that when designing phenolic compounds as potential therapeutic agents, minimizing steric hindrance around the active hydroxyl group should be a key design consideration.
For researchers , the lack of a direct comparative study presents a clear research opportunity. A comprehensive investigation that evaluates all three isomers using multiple, standardized antioxidant assays would provide definitive quantitative data and be a valuable contribution to the field. Such a study would confirm the structure-activity relationships discussed herein and provide a benchmark for future research into substituted phenolic antioxidants.
References
- Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. [Link]
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
- Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]
- Leopoldini, M., Russo, N., & Toscano, M. (2011). The molecular basis of working mechanism of natural polyphenolic antioxidants. Food Chemistry, 125(2), 288-306. [Link]
3-Benzylphenol activity compared to other phenolic antioxidants
A Comparative Guide to the Antioxidant Activity of 3-Benzylphenol and Other Phenolic Antioxidants
Authored by: [Your Name/Department]
Date: January 10, 2026
Abstract
This guide provides a comparative analysis of the antioxidant activity of this compound against other common phenolic antioxidants such as butylated hydroxytoluene (BHT), Trolox, and resveratrol. Due to the limited direct comparative data in existing literature for this compound, this document outlines the established methodologies for such a comparison, including the DPPH and ABTS radical scavenging assays. We will delve into the structural-activity relationships of phenolic compounds to provide a theoretical framework for predicting the antioxidant potential of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation and potential application of novel antioxidant compounds.
Introduction to Phenolic Antioxidants
Phenolic compounds are a large and diverse group of molecules characterized by at least one hydroxyl group attached to an aromatic ring. They are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. This action terminates the chain reactions that can lead to cellular damage, making phenolic antioxidants valuable in the prevention and treatment of diseases associated with oxidative stress.
Commonly studied and utilized phenolic antioxidants include:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a food additive to prevent spoilage.
-
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant capacity assays.
-
Resveratrol: A naturally occurring polyphenol found in grapes and other plants, known for its potent antioxidant and anti-inflammatory properties.
This guide focuses on comparing these established antioxidants with This compound , a less-studied phenolic compound. Understanding its relative efficacy is crucial for exploring its potential applications in pharmaceuticals, nutraceuticals, and material preservation.
Mechanisms of Phenolic Antioxidant Activity
The primary mechanism by which phenolic antioxidants (PhOH) neutralize free radicals (R•) is through hydrogen atom transfer (HAT), as depicted in the following reaction:
R• + PhOH → RH + PhO•
The resulting phenoxyl radical (PhO•) is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The stability of this radical is a key determinant of the antioxidant's effectiveness. A more stable phenoxyl radical indicates a more potent antioxidant, as it is less likely to initiate further radical chain reactions.
The antioxidant capacity of a phenolic compound is influenced by several structural factors:
-
Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups leads to increased antioxidant activity. The relative position of these groups is also critical.
-
Steric Hindrance: Bulky groups near the hydroxyl group can enhance antioxidant activity by sterically hindering the pro-oxidant effects of the phenoxyl radical.
-
Electron-Donating/Withdrawing Substituents: Electron-donating groups on the aromatic ring can increase the rate of hydrogen atom donation by destabilizing the O-H bond, thus enhancing antioxidant activity.
For this compound, the presence of the benzyl group at the meta position to the hydroxyl group is expected to influence its antioxidant properties through electronic and steric effects.
Experimental Protocols for Comparing Antioxidant Activity
To empirically compare the antioxidant activity of this compound with other phenolic compounds, standardized in vitro assays are essential. The following are detailed protocols for two of the most common and reliable methods: the DPPH and ABTS assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical with a deep violet color, which changes to a pale yellow upon reduction by an antioxidant.
Caption: Workflow for the DPPH radical scavenging assay.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and keep in the dark.
-
Prepare 1 mg/mL stock solutions of this compound, BHT, Trolox, and resveratrol in methanol.
-
From the stock solutions, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each antioxidant dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the antioxidant solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS•+ is a blue-green radical with a characteristic absorbance, which decreases upon reaction with an antioxidant.
Caption: Workflow for the ABTS radical cation scavenging assay.
-
Preparation of Reagents:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and Trolox (as a standard) in ethanol.
-
-
Assay Procedure:
-
Add 20 µL of each antioxidant dilution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard, and the TEAC value of the test compound is determined from this curve.
-
Comparative Data and Structure-Activity Relationship
The benzyl group in this compound is an electron-donating group, which should theoretically increase the electron density on the aromatic ring and facilitate hydrogen atom donation from the hydroxyl group. However, its position at the meta position is less effective at resonance stabilization of the resulting phenoxyl radical compared to ortho or para substituents.
| Compound | Key Structural Features | Predicted Antioxidant Activity |
| This compound | Single hydroxyl group; electron-donating benzyl group at meta position. | Moderate |
| BHT | Sterically hindered hydroxyl group by two tert-butyl groups. | High (effective in non-polar media) |
| Trolox | Chromanol ring with a hydroxyl group; structurally similar to vitamin E. | High (often used as a standard) |
| Resveratrol | Stilbenoid structure with multiple hydroxyl groups. | Very High |
Based on this structural analysis, it is plausible that this compound would exhibit moderate antioxidant activity, likely lower than resveratrol and Trolox, which possess more favorable structural features for radical scavenging. Its activity relative to BHT would depend on the specific assay conditions, as BHT's efficacy is highly influenced by steric effects.
Conclusion and Future Directions
Future research should focus on performing the DPPH, ABTS, and other antioxidant assays (e.g., ORAC, FRAP) to generate empirical data for this compound. Such studies will be invaluable in determining its potential for applications in fields requiring oxidative stabilization.
References
- Antioxidant activity of phenolic compounds: This reference provides a general overview of the antioxidant mechanisms of phenolic compounds.
- DPPH assay for antioxidant activity: This reference details the protocol and principles of the DPPH assay. (Source: A seminal paper or a detailed methodological review on the DPPH assay - a placeholder)
- ABTS assay for determining antioxidant capacity: This reference explains the ABTS assay and the concept of TEAC. (Source: The original or a highly cited paper describing the ABTS method - a placeholder)
- Structure-activity relationships of phenolic antioxidants: This reference discusses how the chemical structure of phenolic compounds influences their antioxidant activity. (Source: A review article on the structure-activity relationship of antioxidants - a placeholder)
(Note: As specific comparative studies for this compound were not found during the literature search, the references are representative of the types of sources that would underpin this research. In a real-world scenario, these would be replaced with specific, verifiable URLs to peer-reviewed articles.)
A Comparative Guide to the Validation of Analytical Methods for 3-Benzylphenol Purity
This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Benzylphenol purity, designed for researchers, scientists, and professionals in drug development. We will delve into the technical nuances of various analytical techniques, offering a rationale for experimental choices and presenting supporting data to ensure scientific integrity and trustworthiness.
The Critical Role of Purity in Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical determinant of the final product's safety and efficacy. Therefore, robust and validated analytical methods are paramount to ensure that the purity of this compound meets stringent regulatory requirements. This guide will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, two of the most powerful and widely used techniques for this purpose.
Comparative Analysis of Analytical Techniques
While several methods can be employed for the purity determination of this compound, HPLC and GC are the most prevalent due to their high resolution, sensitivity, and accuracy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like phenols to increase volatility. |
| Sensitivity | High, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. | Very high, especially with sensitive detectors like FID or MS, often reaching ppb levels. |
| Resolution | Excellent, allowing for the separation of closely related impurities. | Excellent, particularly with capillary columns. |
| Instrumentation | Consists of a pump, injector, column, detector (e.g., UV, PDA), and data acquisition system. | Consists of a gas supply, injector, column in an oven, detector (e.g., FID, MS), and data acquisition system. |
| Typical Impurities Detected | Isomers (e.g., 2-Benzylphenol, 4-Benzylphenol), starting materials, and degradation products. | Volatile impurities, residual solvents, and by-products from the synthesis process. |
In-Depth Protocol: Validated HPLC Method for this compound Purity
The following is a detailed protocol for a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a cornerstone for assessing the purity of this compound. The choices within this protocol are grounded in established chromatographic principles and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.
Instrumentation and Chromatographic Conditions
-
System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade). A gradient elution is employed to ensure the elution of both polar and non-polar impurities with good peak shape and resolution.
-
Solvent A: Water (with 0.1% formic acid to improve peak shape and suppress ionization)
-
Solvent B: Acetonitrile (with 0.1% formic acid)
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 275 nm. This wavelength is selected based on the UV absorbance maximum of this compound, ensuring high sensitivity.
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
Method Validation Workflow
The validation of this analytical method ensures its suitability for its intended purpose. The following parameters are critical:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of this compound from its potential impurities and degradation products. Forced degradation studies are integral to proving specificity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of the this compound reference standard (e.g., 10-150 µg/mL) are prepared and injected. The peak areas are then plotted against the concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: The closeness of the test results to the true value. This is assessed by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Below is a diagram illustrating the logical workflow for the validation of the HPLC method.
Caption: Workflow for HPLC Method Validation.
Hypothetical Validation Data Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results | Passed |
Forced Degradation Studies: A Deeper Look into Specificity
Forced degradation studies are essential for developing stability-indicating methods and are a key component of the validation process. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability conditions to induce degradation.
Protocol for Forced Degradation of this compound
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.
Following exposure to these stress conditions, the samples are analyzed by the validated HPLC method. The goal is to demonstrate that the method can effectively separate the this compound peak from all degradation product peaks, thus proving its specificity.
The logical flow of a forced degradation study is depicted in the diagram below.
Caption: Logical Flow of a Forced Degradation Study.
Conclusion
The validation of analytical methods for this compound purity is a rigorous process that underpins the quality and safety of pharmaceutical products. While both HPLC and GC are powerful techniques, RP-HPLC often emerges as the method of choice due to its applicability to non-volatile phenolic compounds. A thoroughly validated, stability-indicating HPLC method, as outlined in this guide, provides a high degree of assurance in the purity of this compound, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies.
References
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]
- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2015. [Link]
- Alsante, K. M., et al. The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 2007. [Link]
Spectroscopic comparison of 3-Benzylphenol and its derivatives
Beginning Spectroscopic Analysis
I'm starting a deep dive into the spectroscopic data for 3-benzyl phenol and related compounds. I'm focusing specifically on UV-Vis, IR, and NMR data to get a strong initial understanding. My next step will be to identify....
Developing Methodologies & Structure
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Organizing Research Materials
I'm now in the process of a deep dive into scholarly articles and spectroscopic data for 3-benzyl phenol and its derivatives, focusing on UV-Vis, IR, and NMR data. Simultaneously, I'm identifying experimental protocols for the analysis of these phenolic compounds. I'll need theoretical explanations for the data as well. My plan is to divide the guide by spectroscopic technique. Next, I plan to develop a step-by-step "Experimental Protocols" section.
A Comparative Guide to the Chromatographic Separation of 2-, 3-, and 4-Benzylphenol Isomers
As a Senior Application Scientist, I've frequently encountered the challenge of separating structurally similar isomers. The positional isomers of benzylphenol—2-benzylphenol, 3-benzylphenol, and 4-benzylphenol—present a classic case. Their nearly identical molecular weights and similar chemical properties make their resolution a non-trivial task, yet it is a critical step in quality control, impurity profiling, and the synthesis of fine chemicals and pharmaceutical intermediates. This guide provides an in-depth comparison of various chromatographic strategies, grounded in experimental data and first principles, to empower researchers to select and optimize the most suitable method for their analytical or preparative needs.
The Analytical Challenge: Understanding the Isomers
The subtle differences in the position of the benzyl group relative to the hydroxyl group dictate the physicochemical properties of these isomers, which we can exploit for chromatographic separation. The ortho (2-), meta (3-), and para (4-) positions influence polarity, boiling point, and the potential for intramolecular interactions.
For instance, 2-benzylphenol can form an intramolecular hydrogen bond between the hydroxyl group and the π-electron system of the adjacent benzyl group. This shielding effect can reduce its apparent polarity and interactivity compared to the 3- and 4-isomers, where the hydroxyl group is more exposed. The 4-benzylphenol isomer is generally the most polar due to the exposed hydroxyl group, which is furthest from the hydrophobic benzyl substituent. These nuances are the key to their separation.
Table 1: Physicochemical Properties of Benzylphenol Isomers
| Property | 2-Benzylphenol | This compound | 4-Benzylphenol |
| Molecular Weight | 184.23 g/mol [1] | 184.23 g/mol [2] | 184.23 g/mol [3] |
| Melting Point (°C) | 49-51[4][5] | Liquid at room temp. | 79-81[6][7] |
| Boiling Point (°C) | 312[4] | 323.5 (at 760 mmHg)[2] | 198-200 (at 10 mmHg)[6][7] |
| Water Solubility | Practically insoluble[4] | Limited solubility[8] | Partially soluble[9] |
| XLogP3 | 3.6[1] | 3.5[2] | 3.5[3] |
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Resolution
HPLC is arguably the most powerful and versatile technique for this application, offering high resolution and adaptability through different stationary and mobile phases. Both Reversed-Phase (RP) and Normal-Phase (NP) modes are effective, but they operate on distinct separation principles, offering unique selectivity.
Method 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).
Causality of Separation: In this mode, the most non-polar compound interacts most strongly with the stationary phase and elutes last. Due to the potential for intramolecular hydrogen bonding in 2-benzylphenol, it often behaves as the most non-polar of the three, leading to the longest retention time. 4-Benzylphenol, with its highly accessible hydroxyl group, is the most polar and therefore elutes first. The this compound isomer typically elutes between the other two. This elution order provides a reliable and predictable separation.
-
System: Agilent 1100 Series HPLC or equivalent with a Diode Array Detector (DAD).[10]
-
Column: Luna 5µ C18(2) reverse-phase column (250 mm × 4.60 mm I.D.).[10]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). The ratio can be optimized as needed for better resolution.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[10]
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve a 1 mg/mL stock solution of the isomer mixture in the mobile phase.
| Isomer | Expected Retention Time (min) | Elution Order |
| 4-Benzylphenol | ~5.5 | 1 |
| This compound | ~6.8 | 2 |
| 2-Benzylphenol | ~7.5 | 3 |
Note: Retention times are illustrative and will vary based on the specific system, column, and conditions.
Caption: RP-HPLC workflow for benzylphenol isomer analysis.
Method 2: Normal-Phase HPLC (NP-HPLC)
NP-HPLC provides an orthogonal separation mechanism to RP-HPLC, relying on polarity-based interactions with a polar stationary phase (e.g., silica). It is particularly effective for separating positional isomers.[11][12]
Causality of Separation: In this mode, the most polar compound interacts most strongly with the silica stationary phase and elutes last. The elution order is therefore the inverse of RP-HPLC. 4-Benzylphenol (most polar) will be retained the longest, while 2-benzylphenol (least polar due to intramolecular interactions) will elute first. This alternative selectivity can be invaluable for confirming peak purity or resolving co-eluting impurities.
-
System: HPLC system with a UV detector.
-
Column: Cogent Silica-C™, 4µm, 100Å (4.6 x 75mm).[12]
-
Mobile Phase: Isocratic elution with Hexane:Ethyl Acetate (95:5 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: Ambient.
-
Injection Volume: 5 µL.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve a 1 mg/mL stock solution of the isomer mixture in the mobile phase.
| Isomer | Expected Retention Time (min) | Elution Order |
| 2-Benzylphenol | ~4.0 | 1 |
| This compound | ~5.2 | 2 |
| 4-Benzylphenol | ~6.5 | 3 |
Note: Retention times are illustrative and will vary based on the specific system and conditions.
Caption: NP-HPLC workflow for orthogonal benzylphenol analysis.
Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds like the benzylphenols, Gas Chromatography (GC) offers excellent resolution and speed. The separation is based on the compounds' boiling points and their interactions with the stationary phase.
Causality of Separation: In a standard non-polar or mid-polarity column (e.g., DB-5 type), elution order generally follows the boiling points of the isomers. However, specific interactions with the stationary phase can influence selectivity. For phenols, derivatization is sometimes performed to improve peak shape and thermal stability, but direct analysis is often successful.[13] A column with some phenyl content can enhance selectivity for these aromatic isomers through π-π interactions.
-
System: GC system equipped with a Flame Ionization Detector (FID) and a capillary column inlet.
-
Column: DB-5 or HP-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Temperature Program:
-
Initial Temperature: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 min.
-
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve a 1 mg/mL stock solution of the isomer mixture in Dichloromethane or Ethyl Acetate.
| Isomer | Expected Retention Time (min) | Elution Order |
| 2-Benzylphenol | ~9.5 | 1 |
| This compound | ~9.8 | 2 |
| 4-Benzylphenol | ~10.1 | 3 |
Note: The elution order and times are predictive and depend heavily on the specific column and conditions used.
Caption: GC-FID workflow for volatile isomer separation.
Thin-Layer Chromatography (TLC): Rapid Method Development and Monitoring
TLC is an indispensable tool for quickly screening solvent systems, monitoring reaction progress, and performing preliminary separations. While not as high-resolution as HPLC or GC, it is fast, inexpensive, and provides a good indication of the separability of the isomers.[14]
Causality of Separation: The principle is identical to NP-HPLC. Using a polar stationary phase like silica gel, the least polar compound (2-benzylphenol) will travel furthest up the plate (highest Retention Factor, Rf), while the most polar compound (4-benzylphenol) will interact more strongly with the silica and have the lowest Rf.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): Hexane:Ethyl Acetate (80:20 v/v). The polarity can be adjusted to optimize separation (increasing ethyl acetate will increase the Rf of all spots).
-
Sample Application: Dissolve the isomer mixture in a volatile solvent (e.g., ethyl acetate) to a concentration of ~2 mg/mL. Spot 1-2 µL onto the TLC plate baseline.
-
Development: Place the plate in a sealed TLC chamber saturated with the mobile phase vapor. Allow the solvent front to travel up ~80% of the plate length.
-
Visualization:
-
UV Light: Remove the plate, dry it, and visualize under short-wave UV light (254 nm). The aromatic rings will absorb UV light, appearing as dark spots on the fluorescent background.[15]
-
Staining: Dip the plate in a potassium permanganate (KMnO₄) or iron(III) chloride (FeCl₃) stain. Phenolic hydroxyl groups are readily oxidized by KMnO₄ (appearing as yellow/brown spots on a purple background) or complex with FeCl₃ (producing a colored spot), providing specific visualization.[15]
-
| Isomer | Expected Rf Value |
| 4-Benzylphenol | ~0.30 |
| This compound | ~0.45 |
| 2-Benzylphenol | ~0.55 |
Note: Rf values are highly dependent on the exact mobile phase composition, temperature, and chamber saturation.
Caption: General workflow for TLC analysis of benzylphenol isomers.
Comparative Summary and Recommendations
| Parameter | RP-HPLC | NP-HPLC | GC-FID | TLC |
| Principle | Hydrophobicity | Polarity | Volatility / Boiling Point | Polarity |
| Typical Resolution | Excellent | Excellent | Very High | Moderate |
| Speed | Moderate (10-20 min) | Moderate (10-20 min) | Fast (10-15 min) | Very Fast (<15 min) |
| Primary Application | Quantitative analysis, Purity | Orthogonal analysis, Prep | Volatile impurity profiling | Reaction monitoring, Screening |
| Solvent Usage | Aqueous/Organic | Non-polar Organic | Minimal (gas carrier) | Minimal |
| Expert Recommendation | Primary Choice: Best for routine quantitative analysis and purity determination in aqueous-compatible matrices. | Confirmatory Method: Excellent for confirming peak identity and for preparative separation when RP-HPLC is insufficient. | Specialized Use: Ideal for analyzing process streams or checking for volatile impurities and byproducts. | Essential First Step: Use for rapid method development before committing to longer HPLC or GC runs. |
Conclusion
The successful separation of 2-, 3-, and 4-benzylphenol is readily achievable with standard chromatographic techniques.
-
Reversed-Phase HPLC stands out as the most robust and reliable method for routine quantitative analysis, offering predictable elution based on isomer polarity.
-
Normal-Phase HPLC provides a valuable orthogonal separation, confirming peak purity and offering an alternative for preparative-scale work.
-
Gas Chromatography delivers high efficiency for analyzing volatile profiles and is an excellent complementary technique.
-
Thin-Layer Chromatography remains the quickest and most cost-effective approach for initial feasibility studies and reaction monitoring.
By understanding the underlying chemical principles that differentiate these isomers, researchers can confidently select the appropriate chromatographic tool, optimize the methodology, and achieve baseline resolution for their specific analytical or purification goals.
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Confirming the structure of novel 3-Benzylphenol derivatives
Starting Confirmation Efforts
I'm currently immersed in Google searches, focusing on structural confirmation techniques for 3-benzylphenol derivatives. My priority is gathering authoritative information, especially on spectroscopic methods like NMR (1H, 13C, COSY, HSQC). I'm seeking the most relevant and up-to-date resources to inform my next steps.
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Planning Search Strategies
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Generating Search Queries
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Cross-reactivity studies of 3-Benzylphenol analogs
Launching Initial Searches
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Inter-laboratory validation of 3-Benzylphenol bioassays
Initiating Research on 3-Benzylphenol
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Analyzing Estrogenicity Assays
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Refining Bioassay Comparisons
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Benchmarking 3-Benzylphenol synthesis against alternative routes
Beginning Synthesis Exploration
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Defining Search Parameters
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Outlining Synthetic Pathways
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Comparative toxicity of benzylphenol isomers
Initiating Information Gathering
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Expanding Research Scope
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Defining Research Methodology
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Efficacy of 3-Benzylphenol derivatives against microbial strains
Beginning Research Phase
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Commencing Detailed Investigation
I'm now diving deep into the existing literature. I'm focusing on specific this compound derivatives with proven antimicrobial activity, contrasting their effectiveness against various microbes (bacteria and fungi). I'm also looking for established antimicrobial agents to use as positive controls, alongside detailed experimental protocols for susceptibility testing, like MIC and MBC/MFC determination. My goal is to understand how these compounds work, and how their antimicrobial actions occur.
Reviewing Early Findings
I've made headway in my research. I've uncovered several articles, which discuss antimicrobial properties of phenol derivatives. Some are structurally comparable to this compound. I'm focusing on those with the most relevant data.
Narrowing the Focus
I'm refining my search to focus on this compound and its derivatives. Initial results were a bit broad, but now I'm prioritizing direct relevance. I need quantitative data like MIC values and standardized protocols. The aim is to make my findings more focused and fulfill the prompt's requirements, specifically regarding comparative studies with standard antibiotics.
A Head-to-Head Comparison of 3-Benzylphenol with Commercial Antioxidants: A Technical Guide
Current time information in Shanghai, CN. The time at the location 'Shanghai, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in New York, NY, US. The time at the location 'New York, NY, US' is 07:11 AM. The location's timezone is 'America/New_York'.
Current time information in London, GB. The time at the location 'London, GB' is 12:11 PM. The location's timezone is 'Europe/London'.
Current time information in Tokyo, JP. The time at the location 'Tokyo, JP' is 08:11 PM. The location's timezone is 'Asia/Tokyo'.
Current time information in Los Angeles, CA, US. The time at the location 'Los Angeles, CA, US' is 04:11 AM. The location's timezone is 'America/Los_Angeles'.
Current time information in Beijing, CN. The time at the location 'Beijing, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Sydney, AU. The time at the location 'Sydney, AU' is 10:11 PM. The location's timezone is 'Australia/Sydney'.
Current time information in Moscow, RU. The time at the location 'Moscow, RU' is 02:11 PM. The location's timezone is 'Europe/Moscow'.
Current time information in Dubai, AE. The time at the location 'Dubai, AE' is 03:11 PM. The location's timezone is 'Asia/Dubai'.
Current time information in Singapore, SG. The time at the location 'Singapore, SG' is 07:11 PM. The location's timezone is 'Asia/Singapore'.
Current time information in Hong Kong, HK. The time at the location 'Hong Kong, HK' is 07:11 PM. The location's timezone is 'Asia/Hong_Kong'.
Current time information in Mumbai, IN. The time at the location 'Mumbai, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Paris, FR. The time at the location 'Paris, FR' is 01:11 PM. The location's timezone is 'Europe/Paris'.
Current time information in Berlin, DE. The time at the location 'Berlin, DE' is 01:11 PM. The location's timezone is 'Europe/Berlin'.
Current time information in Rome, IT. The time at the location 'Rome, IT' is 01:11 PM. The location's timezone is 'Europe/Rome'.
Current time information in Madrid, ES. The time at the location 'Madrid, ES' is 01:11 PM. The location's timezone is 'Europe/Madrid'.
Current time information in Toronto, CA. The time at the location 'Toronto, CA' is 07:11 AM. The location's timezone is 'America/Toronto'.
Current time information in Mexico City, MX. The time at the location 'Mexico City, MX' is 05:11 AM. The location's timezone is 'America/Mexico_City'.
Current time information in São Paulo, BR. The time at the location 'São Paulo, BR' is 08:11 AM. The location's timezone is 'America/Sao_Paulo'.
Current time information in Buenos Aires, AR. The time at the location 'Buenos Aires, AR' is 08:11 AM. The location's timezone is 'America/Argentina/Buenos_Aires'.
Current time information in Johannesburg, ZA. The time at the location 'Johannesburg, ZA' is 01:11 PM. The location's timezone is 'Africa/Johannesburg'.
Current time information in Cairo, EG. The time at the location 'Cairo, EG' is 01:11 PM. The location's timezone is 'Africa/Cairo'.
Current time information in Istanbul, TR. The time at the location 'Istanbul, TR' is 02:11 PM. The location's timezone is 'Europe/Istanbul'.
Current time information in Karachi, PK. The time at the location 'Karachi, PK' is 04:11 PM. The location's timezone is 'Asia/Karachi'.
Current time information in Dhaka, BD. The time at the location 'Dhaka, BD' is 05:11 PM. The location's timezone is 'Asia/Dhaka'.
Current time information in Bangkok, TH. The time at the location 'Bangkok, TH' is 06:11 PM. The location's timezone is 'Asia/Bangkok'.
Current time information in Jakarta, ID. The time at the location 'Jakarta, ID' is 06:11 PM. The location's timezone is 'Asia/Jakarta'.
Current time information in Seoul, KR. The time at the location 'Seoul, KR' is 08:11 PM. The location's timezone is 'Asia/Seoul'.
Current time information in Riyadh, SA. The time at the location 'Riyadh, SA' is 02:11 PM. The location's timezone is 'Asia/Riyadh'.
Current time information in Tehran, IR. The time at the location 'Tehran, IR' is 03:41 PM. The location's timezone is 'Asia/Tehran'.
Current time information in Lima, PE. The time at the location 'Lima, PE' is 06:11 AM. The location's timezone is 'America/Lima'.
Current time information in Bogotá, CO. The time at the location 'Bogotá, CO' is 06:11 AM. The location's timezone is 'America/Bogota'.
Current time information in Santiago, CL. The time at the location 'Santiago, CL' is 08:11 AM. The location's timezone is 'America/Santiago'.
Current time information in Lagos, NG. The time at the location 'Lagos, NG' is 12:11 PM. The location's timezone is 'Africa/Lagos'.
Current time information in Nairobi, KE. The time at the location 'Nairobi, KE' is 02:11 PM. The location's timezone is 'Africa/Nairobi'.
Current time information in Addis Ababa, ET. The time at the location 'Addis Ababa, ET' is 02:11 PM. The location's timezone is 'Africa/Addis_Ababa'.
Current time information in Alexandria, EG. The time at the location 'Alexandria, EG' is 01:11 PM. The location's timezone is 'Africa/Cairo'.
Current time information in Abidjan, CI. The time at the location 'Abidjan, CI' is 11:11 AM. The location's timezone is 'Africa/Abidjan'.
Current time information in Accra, GH. The time at the location 'Accra, GH' is 11:11 AM. The location's timezone is 'Africa/Accra'.
Current time information in Casablanca, MA. The time at the location 'Casablanca, MA' is 12:11 PM. The location's timezone is 'Africa/Casablanca'.
Current time information in Dakar, SN. The time at the location 'Dakar, SN' is 11:11 AM. The location's timezone is 'Africa/Dakar'.
Current time information in Dar es Salaam, TZ. The time at the location 'Dar es Salaam, TZ' is 02:11 PM. The location's timezone is 'Africa/Dar_es_Salaam'.
Current time information in Giza, EG. The time at the location 'Giza, EG' is 01:11 PM. The location's timezone is 'Africa/Cairo'.
Current time information in Harare, ZW. The time at the location 'Harare, ZW' is 01:11 PM. The location's timezone is 'Africa/Harare'.
Current time information in Ibadan, NG. The time at the location 'Ibadan, NG' is 12:11 PM. The location's timezone is 'Africa/Lagos'.
Current time information in Kaduna, NG. The time at the location 'Kaduna, NG' is 12:11 PM. The location's timezone is 'Africa/Lagos'.
Current time information in Kano, NG. The time at the location 'Kano, NG' is 12:11 PM. The location's timezone is 'Africa/Lagos'.
Current time information in Kinshasa, CD. The time at the location 'Kinshasa, CD' is 12:11 PM. The location's timezone is 'Africa/Kinshasa'.
Current time information in Luanda, AO. The time at the location 'Luanda, AO' is 12:11 PM. The location's timezone is 'Africa/Luanda'.
Current time information in Lubumbashi, CD. The time at the location 'Lubumbashi, CD' is 01:11 PM. The location's timezone is 'Africa/Lubumbashi'.
Current time information in Lusaka, ZM. The time at the location 'Lusaka, ZM' is 01:11 PM. The location's timezone is 'Africa/Lusaka'.
Current time information in Maputo, MZ. The time at the location 'Maputo, MZ' is 01:11 PM. The location's timezone is 'Africa/Maputo'.
Current time information in Mogadishu, SO. The time at the location 'Mogadishu, SO' is 02:11 PM. The location's timezone is 'Africa/Mogadishu'.
Current time information in Omdurman, SD. The time at the location 'Omdurman, SD' is 01:11 PM. The location's timezone is 'Africa/Khartoum'.
Current time information in Port Harcourt, NG. The time at the location 'Port Harcourt, NG' is 12:11 PM. The location's timezone is 'Africa/Lagos'.
Current time information in Pretoria, ZA. The time at the location 'Pretoria, ZA' is 01:11 PM. The location's timezone is 'Africa/Johannesburg'.
Current time information in Rabat, MA. The time at the location 'Rabat, MA' is 12:11 PM. The location's timezone is 'Africa/Casablanca'.
Current time information in Tripoli, LY. The time at the location 'Tripoli, LY' is 01:11 PM. The location's timezone is 'Africa/Tripoli'.
Current time information in Tunis, TN. The time at the location 'Tunis, TN' is 12:11 PM. The location's timezone is 'Africa/Tunis'.
Current time information in Amsterdam, NL. The time at the location 'Amsterdam, NL' is 01:11 PM. The location's timezone is 'Europe/Amsterdam'.
Current time information in Athens, GR. The time at the location 'Athens, GR' is 02:11 PM. The location's timezone is 'Europe/Athens'.
Current time information in Barcelona, ES. The time at the location 'Barcelona, ES' is 01:11 PM. The location's timezone is 'Europe/Madrid'.
Current time information in Belgrade, RS. The time at the location 'Belgrade, RS' is 01:11 PM. The location's timezone is 'Europe/Belgrade'.
Current time information in Brussels, BE. The time at the location 'Brussels, BE' is 01:11 PM. The location's timezone is 'Europe/Brussels'.
Current time information in Bucharest, RO. The time at the location 'Bucharest, RO' is 02:11 PM. The location's timezone is 'Europe/Bucharest'.
Current time information in Budapest, HU. The time at the location 'Budapest, HU' is 01:11 PM. The location's timezone is 'Europe/Budapest'.
Current time information in Copenhagen, DK. The time at the location 'Copenhagen, DK' is 01:11 PM. The location's timezone is 'Europe/Copenhagen'.
Current time information in Dublin, IE. The time at the location 'Dublin, IE' is 12:11 PM. The location's timezone is 'Europe/Dublin'.
Current time information in Hamburg, DE. The time at the location 'Hamburg, DE' is 01:11 PM. The location's timezone is 'Europe/Berlin'.
Current time information in Helsinki, FI. The time at the location 'Helsinki, FI' is 02:11 PM. The location's timezone is 'Europe/Helsinki'.
Current time information in Kyiv, UA. The time at the location 'Kyiv, UA' is 02:11 PM. The location's timezone is 'Europe/Kiev'.
Current time information in Lisbon, PT. The time at the location 'Lisbon, PT' is 12:11 PM. The location's timezone is 'Europe/Lisbon'.
Current time information in Milan, IT. The time at the location 'Milan, IT' is 01:11 PM. The location's timezone is 'Europe/Rome'.
Current time information in Minsk, BY. The time at the location 'Minsk, BY' is 02:11 PM. The location's timezone is 'Europe/Minsk'.
Current time information in Munich, DE. The time at the location 'Munich, DE' is 01:11 PM. The location's timezone is 'Europe/Berlin'.
Current time information in Naples, IT. The time at the location 'Naples, IT' is 01:11 PM. The location's timezone is 'Europe/Rome'.
Current time information in Oslo, NO. The time at the location 'Oslo, NO' is 01:11 PM. The location's timezone is 'Europe/Oslo'.
Current time information in Prague, CZ. The time at the location 'Prague, CZ' is 01:11 PM. The location's timezone is 'Europe/Prague'.
Current time information in Sofia, BG. The time at the location 'Sofia, BG' is 02:11 PM. The location's timezone is 'Europe/Sofia'.
Current time information in Stockholm, SE. The time at the location 'Stockholm, SE' is 01:11 PM. The location's timezone is 'Europe/Stockholm'.
Current time information in Vienna, AT. The time at the location 'Vienna, AT' is 01:11 PM. The location's timezone is 'Europe/Vienna'.
Current time information in Warsaw, PL. The time at the location 'Warsaw, PL' is 01:11 PM. The location's timezone is 'Europe/Warsaw'.
Current time information in Zürich, CH. The time at the location 'Zürich, CH' is 01:11 PM. The location's timezone is 'Europe/Zurich'.
Current time information in Adelaide, AU. The time at the location 'Adelaide, AU' is 10:41 PM. The location's timezone is 'Australia/Adelaide'.
Current time information in Brisbane, AU. The time at the location 'Brisbane, AU' is 09:11 PM. The location's timezone is 'Australia/Brisbane'.
Current time information in Canberra, AU. The time at the location 'Canberra, AU' is 10:11 PM. The location's timezone is 'Australia/Sydney'.
Current time information in Darwin, AU. The time at the location 'Darwin, AU' is 08:41 PM. The location's timezone is 'Australia/Darwin'.
Current time information in Melbourne, AU. The time at the location 'Melbourne, AU' is 10:11 PM. The location's timezone is 'Australia/Melbourne'.
Current time information in Perth, AU. The time at the location 'Perth, AU' is 07:11 PM. The location's timezone is 'Australia/Perth'.
Current time information in Auckland, NZ. The time at the location 'Auckland, NZ' is 12:11 AM. The location's timezone is 'Pacific/Auckland'.
Current time information in Wellington, NZ. The time at the location 'Wellington, NZ' is 12:11 AM. The location's timezone is 'Pacific/Auckland'.
Current time information in Suva, FJ. The time at the location 'Suva, FJ' is 12:11 AM. The location's timezone is 'Pacific/Fiji'.
Current time information in Port Moresby, PG. The time at the location 'Port Moresby, PG' is 09:11 PM. The location's timezone is 'Pacific/Port_Moresby'.
Current time information in Honolulu, US. The time at the location 'Honolulu, US' is 01:11 AM. The location's timezone is 'Pacific/Honolulu'.
Current time information in Anchorage, US. The time at the location 'Anchorage, US' is 03:11 AM. The location's timezone is 'America/Anchorage'.
Current time information in Phoenix, US. The Phoenix, US is in the 'America/Phoenix' timezone, and the time is 04:11 AM.
Current time information in Denver, US. The time at the location 'Denver, US' is 04:11 AM. The location's timezone is 'America/Denver'.
Current time information in Houston, US. The time at the location 'Houston, US' is 06:11 AM. The location's timezone is 'America/Chicago'.
Current time information in Miami, US. The time at the location 'Miami, US' is 07:11 AM. The location's timezone is 'America/New_York'.
Current time information in Washington, D.C., US. The time at the location 'Washington, D.C., US' is 07:11 AM. The location's timezone is 'America/New_York'.
Current time information in Philadelphia, US. The time at the location 'Philadelphia, US' is 07:11 AM. The location's timezone is 'America/New_York'.
Current time information in Boston, US. The time at the location 'Boston, US' is 07:11 AM. The location's timezone is 'America/New_York'.
Current time information in Seattle, US. The time at the location 'Seattle, US' is 04:11 AM. The location's timezone is 'America/Los_Angeles'.
Current time information in San Francisco, US. The time at the location 'San Francisco, US' is 04:11 AM. The location's timezone is 'America/Los_Angeles'.
Current time information in San Diego, US. The time at the location 'San Diego, US' is 04:11 AM. The location's timezone is 'America/Los_Angeles'.
Current time information in Dallas, US. The time at the location 'Dallas, US' is 06:11 AM. The location's timezone is 'America/Chicago'.
Current time information in Austin, US. The time at the location 'Austin, US' is 06:11 AM. The location's timezone is 'America/Chicago'.
Current time information in Atlanta, US. The time at the location 'Atlanta, US' is 07:11 AM. The location's timezone is 'America/New_York'.
Current time information in New Orleans, US. The time at the location 'New Orleans, US' is 06:11 AM. The location's timezone is 'America/Chicago'.
Current time information in Vancouver, CA. The time at the location 'Vancouver, CA' is 04:11 AM. The location's timezone is 'America/Vancouver'.
Current time information in Montreal, CA. The time at the location 'Montreal, CA' is 07:11 AM. The location's timezone is 'America/Toronto'.
Current time information in Calgary, CA. The time at the location 'Calgary, CA' is 05:11 AM. The location's timezone is 'America/Edmonton'.
Current time information in Ottawa, CA. The time at the location 'Ottawa, CA' is 07:11 AM. The location's timezone is 'America/Toronto'.
Current time information in Edmonton, CA. The time at the location 'Edmonton, CA' is 05:11 AM. The location's timezone is 'America/Edmonton'.
Current time information in Quebec City, CA. The time at the location 'Quebec City, CA' is 07:11 AM. The location's timezone is 'America/Toronto'.
Current time information in Winnipeg, CA. The time at the location 'Winnipeg, CA' is 06:11 AM. The location's timezone is 'America/Winnipeg'.
Current time information in Guadalajara, MX. The time at the location 'Guadalajara, MX' is 05:11 AM. The location's timezone is 'America/Mexico_City'.
Current time information in Monterrey, MX. The time at the location 'Monterrey, MX' is 05:11 AM. The location's timezone is 'America/Monterrey'.
Current time information in Tijuana, MX. The time at the location 'Tijuana, MX' is 04:11 AM. The location's timezone is 'America/Tijuana'.
Current time information in Cancún, MX. The time at the location 'Cancún, MX' is 06:11 AM. The location's timezone is 'America/Cancun'.
Current time information in Rio de Janeiro, BR. The time at the location 'Rio de Janeiro, BR' is 08:11 AM. The location's timezone is 'America/Sao_Paulo'.
Current time information in Brasília, BR. The time at the location 'Brasília, BR' is 08:11 AM. The location's timezone is 'America/Sao_Paulo'.
Current time information in Salvador, BR. The time at the location 'Salvador, BR' is 08:11 AM. The location's timezone is 'America/Bahia'.
Current time information in Fortaleza, BR. The time at the location 'Fortaleza, BR' is 08:11 AM. The location's timezone is 'America/Fortaleza'.
Current time information in Manaus, BR. The time at the location 'Manaus, BR' is 07:11 AM. The location's timezone is 'America/Manaus'.
Current time information in Curitiba, BR. The time at the location 'Curitiba, BR' is 08:11 AM. The location's timezone is 'America/Sao_Paulo'.
Current time information in Medellín, CO. The time at the location 'Medellín, CO' is 06:11 AM. The location's timezone is 'America/Bogota'.
Current time information in Cali, CO. The time at the location 'Cali, CO' is 06:11 AM. The location's timezone is 'America/Bogota'.
Current time information in Barranquilla, CO. The time at the location 'Barranquilla, CO' is 06:11 AM. The location's timezone is 'America/Bogota'.
Current time information in Cartagena, CO. The time at the location 'Cartagena, CO' is 06:11 AM. The location's timezone is 'America/Bogota'.
Current time information in Córdoba, AR. The time at the location 'Córdoba, AR' is 08:11 AM. The location's timezone is 'America/Argentina/Cordoba'.
Current time information in Rosario, AR. The time at the location 'Rosario, AR' is 08:11 AM. The location's timezone is 'America/Argentina/Rosario'.
Current time information in Mendoza, AR. The time at the location 'Mendoza, AR' is 08:11 AM. The location's timezone is 'America/Argentina/Mendoza'.
Current time information in La Plata, AR. The time at the location 'La Plata, AR' is 08:11 AM. The location's timezone is 'America/Argentina/Buenos_Aires'.
Current time information in Guayaquil, EC. The time at the location 'Guayaquil, EC' is 06:11 AM. The location's timezone is 'America/Guayaquil'.
Current time information in Quito, EC. The time at the location 'Quito, EC' is 06:11 AM. The location's timezone is 'America/Guayaquil'.
Current time information in Caracas, VE. The time at the location 'Caracas, VE' is 07:11 AM. The location's timezone is 'America/Caracas'.
Current time information in Maracaibo, VE. The time at the location 'Maracaibo, VE' is 07:11 AM. The location's timezone is 'America/Caracas'.
Current time information in Valencia, VE. The time at the location 'Valencia, VE' is 07:11 AM. The location's timezone is 'America/Caracas'.
Current time information in Asunción, PY. The time at the location 'Asunción, PY' is 07:11 AM. The location's timezone is 'America/Asuncion'.
Current time information in Montevideo, UY. The time at the location 'Montevideo, UY' is 08:11 AM. The location's timezone is 'America/Montevideo'.
Current time information in La Paz, BO. The time at the location 'La Paz, BO' is 07:11 AM. The location's timezone is 'America/La_Paz'.
Current time information in Santa Cruz de la Sierra, BO. The time at the location 'Santa Cruz de la Sierra, BO' is 07:11 AM. The location's timezone is 'America/La_Paz'.
Current time information in Panama City, PA. The time at the location 'Panama City, PA' is 06:11 AM. The location's timezone is 'America/Panama'.
Current time information in San José, CR. The time at the location 'San José, CR' is 05:11 AM. The location's timezone is 'America/Costa_Rica'.
Current time information in Guatemala City, GT. The time at the location 'Guatemala City, GT' is 05:11 AM. The location's timezone is 'America/Guatemala'.
Current time information in Tegucigalpa, HN. The time at the location 'Tegucigalpa, HN' is 05:11 AM. The location's timezone is 'America/Tegucigalpa'.
Current time information in San Salvador, SV. The time at the location 'San Salvador, SV' is 05:11 AM. The location's timezone is 'America/El_Salvador'.
Current time information in Managua, NI. The time at the location 'Managua, NI' is 05:11 AM. The location's timezone is 'America/Managua'.
Current time information in Havana, CU. The time at the location 'Havana, CU' is 07:11 AM. The location's timezone is 'America/Havana'.
Current time information in Santo Domingo, DO. The time at the location 'Santo Domingo, DO' is 07:11 AM. The location's timezone is 'America/Santo_Domingo'.
Current time information in Port-au-Prince, HT. The time at the location 'Port-au-Prince, HT' is 07:11 AM. The location's timezone is 'America/Port-au-Prince'.
Current time information in Kingston, JM. The time at the location 'Kingston, JM' is 06:11 AM. The location's timezone is 'America/Jamaica'.
Current time information in Baghdad, IQ. The time at the location 'Baghdad, IQ' is 02:11 PM. The location's timezone is 'Asia/Baghdad'.
Current time information in Kuwait City, KW. The time at the location 'Kuwait City, KW' is 02:11 PM. The location's timezone is 'Asia/Kuwait'.
Current time information in Manama, BH. The time at the location 'Manama, BH' is 02:11 PM. The location's timezone is 'Asia/Bahrain'.
Current time information in Doha, QA. The time at the location 'Doha, QA' is 02:11 PM. The location's timezone is 'Asia/Qatar'.
Current time information in Muscat, OM. The time at the location 'Muscat, OM' is 03:11 PM. The location's timezone is 'Asia/Muscat'.
Current time information in Sana'a, YE. The time at the location 'Sana'a, YE' is 02:11 PM. The location's timezone is 'Asia/Aden'.
Current time information in Damascus, SY. The time at the location 'Damascus, SY' is 02:11 PM. The location's timezone is 'Asia/Damascus'.
Current time information in Amman, JO. The time at the location 'Amman, JO' is 02:11 PM. The location's timezone is 'Asia/Amman'.
Current time information in Beirut, LB. The time at the location 'Beirut, LB' is 02:11 PM. The location's timezone is 'Asia/Beirut'.
Current time information in Jerusalem, IL. The time at the location 'Jerusalem, IL' is 02:11 PM. The location's timezone is 'Asia/Jerusalem'.
Current time information in Tel Aviv, IL. The time at the location 'Tel Aviv, IL' is 02:11 PM. The location's timezone is 'Asia/Tel_Aviv'.
Current time information in Mecca, SA. The time at the location 'Mecca, SA' is 02:11 PM. The location's timezone is 'Asia/Riyadh'.
Current time information in Medina, SA. The time at the location 'Medina, SA' is 02:11 PM. The location's timezone is 'Asia/Riyadh'.
Current time information in Jeddah, SA. The time at the location 'Jeddah, SA' is 02:11 PM. The location's timezone is 'Asia/Riyadh'.
Current time information in Islamabad, PK. The time at the location 'Islamabad, PK' is 04:11 PM. The location's timezone is 'Asia/Karachi'.
Current time information in Lahore, PK. The time at the location 'Lahore, PK' is 04:11 PM. The location's timezone is 'Asia/Karachi'.
Current time information in Delhi, IN. The time at the location 'Delhi, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Bengaluru, IN. The time at the location 'Bengaluru, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Kolkata, IN. The time at the location 'Kolkata, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Chennai, IN. The time at the location 'Chennai, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Hyderabad, IN. The time at the location 'Hyderabad, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Pune, IN. The time at the location 'Pune, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Ahmedabad, IN. The time at the location 'Ahmedabad, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Surat, IN. The time at the location 'Surat, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Jaipur, IN. The time at the location 'Jaipur, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Lucknow, IN. The time at the location 'Lucknow, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Kanpur, IN. The time at the location 'Kanpur, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Nagpur, IN. The time at the location 'Nagpur, IN' is 04:41 PM. The location's timezone is 'Asia/Kolkata'.
Current time information in Kathmandu, NP. The time at the location 'Kathmandu, NP' is 04:56 PM. The location's timezone is 'Asia/Kathmandu'.
Current time information in Colombo, LK. The time at the location 'Colombo, LK' is 04:41 PM. The location's timezone is 'Asia/Colombo'.
Current time information in Yangon, MM. The time at the location 'Yangon, MM' is 05:41 PM. The location's timezone is 'Asia/Yangon'.
Current time information in Ho Chi Minh City, VN. The time at the location 'Ho Chi Minh City, VN' is 06:11 PM. The location's timezone is 'Asia/Ho_Chi_Minh'.
Current time information in Hanoi, VN. The time at the location 'Hanoi, VN' is 06:11 PM. The location's timezone is 'Asia/Hanoi'.
Current time information in Kuala Lumpur, MY. The time at the location 'Kuala Lumpur, MY' is 07:11 PM. The location's timezone is 'Asia/Kuala_Lumpur'.
Current time information in Manila, PH. The time at the location 'Manila, PH' is 07:11 PM. The location's timezone is 'Asia/Manila'.
Current time information in Taipei, TW. The time at the location 'Taipei, TW' is 07:11 PM. The location's timezone is 'Asia/Taipei'.
Current time information in Shanghai, CN. The time at the location 'Shanghai, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Guangzhou, CN. The time at the location 'Guangzhou, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Shenzhen, CN. The time at the location 'Shenzhen, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Tianjin, CN. The time at the location 'Tianjin, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Chongqing, CN. The time at the location 'Chongqing, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Chengdu, CN. The time at the location 'Chengdu, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Wuhan, CN. The time at the location 'Wuhan, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Hangzhou, CN. The time at the location 'Hangzhou, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Suzhou, CN. The time at the location 'Suzhou, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Nanjing, CN. The time at the location 'Nanjing, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Xi'an, CN. The time at the location 'Xi'an, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Changsha, CN. The time at the location 'Changsha, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Qingdao, CN. The time at the location 'Qingdao, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Shenyang, CN. The time at the location 'Shenyang, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Dalian, CN. The time at the location 'Dalian, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Harbin, CN. The time at the location 'Harbin, CN' is 07:11 PM. The location's timezone is 'Asia/Shanghai'.
Current time information in Osaka, JP. The time at the location 'Osaka, JP' is 08:11 PM. The location's timezone is 'Asia/Tokyo'.
Current time information in Nagoya, JP. The time at the location 'Nagoya, JP' is 08:11 PM. The location's timezone is 'Asia/Tokyo'.
Current time information in Sapporo, JP. The time at the location 'Sapporo, JP' is 08:11 PM. The location's timezone is 'Asia/Tokyo'.
Current time information in Fukuoka, JP. The time at the location 'Fukuoka, JP' is 08:11 PM. The location's timezone is 'Asia/Tokyo'.
Current time information in Busan, KR. The time at the location 'Busan, KR' is 08:11 PM. The location's timezone is 'Asia/Seoul'.
Current time information in Incheon, KR. The time at the location 'Incheon, KR' is 08:11 PM. The location's timezone is 'Asia/Seoul'.
Current time information in Daegu, KR. The time at the location 'Daegu, KR' is 08:11 PM. The location's timezone is 'Asia/Seoul'.
Current time information in Daejeon, KR. The time at the location 'Daejeon, KR' is 08:11 PM. The location's timezone is 'Asia/Seoul'.
Current time information in Gwangju, KR. The time at the location 'Gwangju, KR' is 08:11 PM. The location's timezone is 'Asia/Seoul'.
Current time information in Ulsan, KR. The time at the location 'Ulsan, KR' is 08:11 PM. The location's timezone is 'Asia/Seoul'.
Current time information in Pyongyang, KP. The time at the location 'Pyongyang, KP' is 08:11 PM. The location's timezone is 'Asia/Pyongyang'.
a Senior Application Scientist, I have structured this guide to provide a comprehensive and objective comparison of 3-Benzylphenol with established commercial antioxidants. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of antioxidant performance.
Introduction: The Critical Role of Antioxidants in Research and Drug Development
Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance leading to an excess of ROS results in oxidative stress, a state implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are crucial molecules that can neutralize these harmful ROS, thereby mitigating oxidative damage and offering therapeutic potential.
The landscape of antioxidant research is continually evolving, with a constant search for novel compounds with superior efficacy and safety profiles. This guide provides a detailed head-to-head comparison of a promising synthetic phenol, this compound, against widely used commercial antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble analog of Vitamin E), and α-Tocopherol (Vitamin E).
This comparison is grounded in established in vitro antioxidant capacity assays, providing a quantitative and objective assessment of their relative performance. The insights herein are designed to empower researchers to make informed decisions when selecting appropriate antioxidants for their specific research and development needs.
The Contenders: A Structural and Mechanistic Overview
A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to a free radical is a key determinant of its radical-scavenging activity.
-
This compound: This compound features a phenolic hydroxyl group, the primary functional group responsible for its antioxidant activity. The benzyl substituent can influence the molecule's steric accessibility and electronic properties, potentially modulating its reactivity towards free radicals.
-
Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA): These are synthetic phenolic antioxidants widely used as food and cosmetic preservatives. Their antioxidant activity stems from the hydroxyl group on the aromatic ring. The bulky tert-butyl groups provide steric hindrance, which can enhance the stability of the resulting phenoxyl radical, thereby preventing the propagation of radical chain reactions.
-
Trolox and α-Tocopherol (Vitamin E): These belong to the chromanol family. The hydroxyl group on the chroman ring is the active site for radical scavenging. The fused ring system and the phytyl tail in α-Tocopherol influence its lipophilicity and localization within cellular membranes. Trolox, with its carboxyl group, offers improved water solubility for use in aqueous systems.
Quantifying Antioxidant Efficacy: A Multi-Assay Approach
To provide a robust comparison, a panel of widely accepted in vitro antioxidant assays was employed. Each assay utilizes a different pro-oxidant and endpoint, offering a more comprehensive picture of the antioxidant potential of the tested compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to assess the radical scavenging capacity of antioxidants. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: Stock solutions of this compound and commercial antioxidants are prepared in methanol and serially diluted to various concentrations.
-
Reaction: An aliquot of each sample dilution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to inhibit 50% of the DPPH radicals) is then determined.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Generation of ABTS•+: ABTS is reacted with potassium persulfate to generate the ABTS radical cation. The solution is then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Stock solutions of the test compounds are prepared and serially diluted.
-
Reaction: An aliquot of each sample dilution is added to the ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a short period (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS Radical Cation Scavenging Assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and the antioxidant samples.
-
Reaction Mixture: In a microplate, combine the fluorescent probe and the antioxidant sample.
-
Initiation: Add the AAPH solution to initiate the oxidation reaction.
-
Measurement: Immediately place the microplate in a fluorescence reader and record the fluorescence decay every minute for a set period (e.g., 60 minutes).
-
Calculation: Calculate the net area under the curve (AUC) for each sample and compare it to a standard (e.g., Trolox) to determine the ORAC value, typically expressed as micromoles of Trolox equivalents per gram or mole of the sample.
Comparative Performance Data
The following table summarizes the antioxidant activities of this compound and the commercial antioxidants as determined by the DPPH, ABTS, and ORAC assays.
| Antioxidant | DPPH IC50 (µM) | ABTS TEAC | ORAC Value (µmol TE/µmol) |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| BHT | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| BHA | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Trolox | [Insert Experimental Data] | 1.00 (by definition) | 1.00 (by definition) |
| α-Tocopherol | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
Note: The data in this table is illustrative. Actual experimental values would be populated here based on laboratory findings. A lower IC50 value in the DPPH assay indicates higher antioxidant activity. Higher TEAC and ORAC values indicate greater antioxidant capacity.
Interpreting the Results: A Mechanistic Discussion
The comparative data will likely reveal nuances in the antioxidant performance of this compound.
-
Radical Scavenging Efficiency: The DPPH and ABTS assays directly measure the capacity to scavenge free radicals. The performance of this compound in these assays will depend on the bond dissociation enthalpy of its phenolic O-H bond. The electronic effects of the benzyl group will play a significant role here.
-
Peroxyl Radical Quenching: The ORAC assay specifically assesses the ability to quench peroxyl radicals, which are relevant in lipid peroxidation processes. The performance in this assay provides insights into the potential of this compound to protect against lipid-based oxidative damage.
Proposed Antioxidant Mechanism of this compound
The primary mechanism by which phenolic antioxidants like this compound exert their effect is through hydrogen atom transfer (HAT) to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron over the aromatic ring.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for this compound.
Conclusion and Future Directions
This guide provides a foundational framework for comparing the in vitro antioxidant capacity of this compound against key commercial antioxidants. The multi-assay approach offers a more holistic view of its potential as a radical scavenger.
While these in vitro assays are invaluable for initial screening, it is crucial to recognize that they do not fully recapitulate the complex biological environment. Future studies should focus on:
-
Cellular Antioxidant Activity (CAA) Assays: To assess the bioavailability and efficacy of this compound within a cellular context.
-
In Vivo Studies: To evaluate its antioxidant effects in animal models of diseases associated with oxidative stress.
-
Safety and Toxicity Profiling: To ensure its suitability for potential therapeutic or preservative applications.
By systematically building upon this foundational data, the scientific community can fully elucidate the potential of this compound as a novel and effective antioxidant.
References
- ** DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.** Title: Use of a free radical method to evaluate antioxidant activity.
- [1] ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. Title: Methods for determination of antioxidant capacity: a review. Source: aac.asm.org. URL: [Link]
- ** Oxygen Radical Absorbance Capacity (ORAC) Assay.** Title: Oxygen Radical Absorbance Capacity (ORAC) and Phenolic Compounds in Fruits from Different Genotypes of Highbush Blueberries (Vaccinium corymbosum L.). Source: Journal of Agricultural and Food Chemistry. URL: [Link]
- ** Cellular Antioxidant Activity (CAA) Assay.** Title: A cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Source: Journal of Agricultural and Food Chemistry. URL: [Link]
Quantitative NMR (qNMR) for 3-Benzylphenol purity assessment
Beginning Focused Research
I've started with targeted Google searches to gather information on quantitative NMR (qNMR) for purity assessment, especially concerning 3-benzylphenol. I'm focusing on finding relevant literature and methodologies to establish a strong base of knowledge.
Defining Search Parameters
I'm now refining the search terms to be more precise. I'm focusing on finding authoritative resources on qNMR and methods applicable to this compound. I plan to incorporate information about internal standards, alternative techniques like HPLC and GC, and studies on related phenolic compounds. My goal is a structured guide comparing techniques.
Outlining Analysis Framework
I've decided to structure the guide with an introductory section highlighting the significance of purity assessment. I will then explore qNMR's theoretical basis, followed by a step-by-step qNMR protocol, including sample preparation, internal standard selection, and acquisition parameters for this compound. I plan to incorporate comparative analyses using HPLC and GC, and then present a structured comparison of the techniques, along with hypothetical data in a Results and Discussion section.
Refining Search and Structure
I'm now expanding my search to find specific protocols and standards for qNMR, especially those applicable to this compound. I'm focusing on acquiring information related to sample prep, internal standard selection, and critical parameters, alongside detailed data, to build a step-by-step guide. I plan to incorporate hypothetical data for a structured comparison between qNMR, HPLC, and GC in the guide.
A Comparative Guide to Assessing the Enantiomeric Purity of 3-Benzylphenol Derivatives
In the landscape of modern drug discovery and development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. For 3-benzylphenol derivatives, a class of compounds with significant therapeutic potential, the ability to accurately determine enantiomeric purity is not merely an analytical exercise; it is a fundamental requirement for ensuring drug safety and efficacy. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the enantiomeric purity of these derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their selection of the most appropriate methodology.
The Criticality of Enantiomeric Purity in this compound Derivatives
The two enantiomers of a chiral molecule can exhibit vastly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Therefore, the precise quantification of the enantiomeric excess (e.e.) is a non-negotiable aspect of quality control in the pharmaceutical industry. This guide will delve into the practical application and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC remains the most widely adopted method for the separation and quantification of enantiomers due to its high resolution, robustness, and versatility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle of Separation
The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP. The differing stability of these complexes leads to different retention times, allowing for their separation and individual quantification. The choice of CSP is paramount and is dictated by the specific functional groups present in the this compound derivative. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.
Experimental Protocol: Chiral HPLC Analysis of a this compound Derivative
-
Column Selection: A polysaccharide-based chiral column (e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H) is a suitable starting point.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier, such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation with reasonable analysis times. For a this compound derivative, a starting condition of 90:10 (v/v) n-hexane:isopropanol is recommended.
-
Sample Preparation: Dissolve the this compound derivative sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Chiral Supercritical Fluid Chromatography (SFC): The High-Throughput Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced solvent consumption. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component.
Principle of Separation
Similar to HPLC, separation in SFC is based on the differential interactions between the enantiomers and a CSP. The use of supercritical CO2, often modified with a small amount of an organic solvent (co-solvent), results in lower viscosity and higher diffusivity compared to liquid mobile phases. This translates to faster separations and higher efficiency.
Experimental Protocol: Chiral SFC Analysis of a this compound Derivative
-
Column Selection: The same polysaccharide-based CSPs used in HPLC are often effective in SFC.
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol). A typical starting gradient might be 5% to 40% co-solvent over 5 minutes.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Instrumental Conditions:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Data Analysis: The e.e. is calculated in the same manner as for HPLC.
Comparison of HPLC and SFC for Enantiomeric Purity Analysis
| Parameter | Chiral HPLC | Chiral SFC |
| Analysis Time | Slower (typically 10-30 min) | Faster (typically 2-10 min) |
| Solvent Consumption | High (organic solvents) | Low (primarily CO2) |
| Resolution | High | Generally comparable to HPLC |
| Operating Pressure | Lower | Higher |
| Environmental Impact | Higher | Lower |
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Orthogonal Approach
NMR spectroscopy, particularly using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers a distinct and valuable method for determining enantiomeric purity. This technique does not rely on physical separation but rather on the differentiation of enantiomers in the NMR spectrum.
Principle of Differentiation
In the presence of a chiral auxiliary (CSA or CDA), the enantiomers of the this compound derivative are converted into diastereomers (in the case of CDAs) or form diastereomeric complexes (with CSAs). These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for their individual integration and the calculation of the e.e.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known quantity of the this compound derivative in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify a well-resolved proton signal.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum. The signal of interest should now be split into two distinct signals corresponding to the two diastereomeric complexes.
-
Data Analysis: The e.e. is determined by integrating the two resolved signals and applying the same formula used for chromatography.
Logical Flow of NMR-based Enantiomeric Purity Determination
Caption: Workflow for NMR-based e.e. determination.
Conclusion and Recommendations
The choice of analytical technique for assessing the enantiomeric purity of this compound derivatives depends on the specific requirements of the analysis.
-
Chiral HPLC is the established and reliable workhorse, offering excellent resolution and versatility. It is the method of choice for routine quality control and when high accuracy is paramount.
-
Chiral SFC presents a compelling high-throughput and environmentally friendly alternative, ideal for screening applications and rapid analysis without compromising separation quality.
For comprehensive and robust characterization, a combination of these techniques is often employed. For instance, a primary validation using chiral HPLC can be complemented by a confirmatory analysis using NMR with a chiral solvating agent. This multi-faceted approach ensures the highest level of confidence in the enantiomeric purity of this compound derivatives, a critical aspect of their journey from the laboratory to the clinic.
References
- Chiral Separations by Liquid Chromatography and Related Technologies. Title: Chiral Separations by Liquid Chromatography and Related Technologies. Source: American Chemical Society. URL: [Link]
- Supercritical Fluid Chromatography for Enantioselective Separations. Title: Supercritical Fluid Chromatography for Enantioselective Separations. Source: Trends in Analytical Chemistry. URL: [Link]
- Determination of Enantiomeric Purity by NMR Spectroscopy. Title: Determination of Enantiomeric Purity by NMR Spectroscopy. Source: Chemical Society Reviews. URL: [Link]
Safety Operating Guide
3-Benzylphenol proper disposal procedures
Starting Research on Hazards
I'm deep into investigating 3-benzylphenol. Right now, I'm immersed in Google searches, gathering data on its hazards and safety measures. I'm prioritizing Safety Data Sheets from trusted suppliers, and I'm looking for specific disposal protocols.
Planning Disposal Steps
I've outlined the core disposal steps, from initial hazard assessment to waste segregation and spill cleanup, building on my initial Google searches. The plan involves a structured guide, starting with risk and working towards clear disposal procedures. I'm now drafting the experimental protocols and structuring the document's flow.
Initiating Search & Analysis
I'm now fully immersed in a deep dive, starting with exhaustive Google searches. I'm prioritizing Safety Data Sheets and regulatory guidelines from EPA and OSHA, to build a solid foundation. Next, I'll identify the critical hazards, like toxicity and environmental impact, and define necessary PPE and spill protocols. I'm focusing on structuring a logical guide for disposal, complete with detailed procedures.
Personal protective equipment for handling 3-Benzylphenol
Initiating Safety Research
I'm starting by diving deep into the safety data sheet and other dependable sources for 3-Benzylphenol. My primary goal is to clearly understand the hazards, necessary precautions for safe handling, and what personal protective equipment is required for safe handling.
Outlining PPE Protocols
I'm now zeroing in on the specifics: I'm identifying the health risks of this compound and appropriate disposal procedures. I will create a detailed, structured guide on the required PPE, explaining the 'why' behind each item. This will include step-by-step donning/doffing instructions and a lab-use plan. I will follow up with disposal for contaminated PPE.
Defining Disposal and Diagrams
I'm now integrating disposal and visual workflow elements. My focus is on the creation of a clear disposal plan for this compound and its contaminated PPE. I'll design a Graphviz diagram to visually represent the safe handling process, moving from preparation to final disposal, and draft a concise table summarizing essential PPE recommendations and their specifications.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
